molecular formula C22H28O7 B12362595 4E-Deacetylchromolaenide 4'-O-acetate

4E-Deacetylchromolaenide 4'-O-acetate

Cat. No.: B12362595
M. Wt: 404.5 g/mol
InChI Key: DULROFCOEMAPJD-GESKDGIDSA-N
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Description

4E-Deacetylchromolaenide 4'-O-acetate is a useful research compound. Its molecular formula is C22H28O7 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11+/t17-,18+,19+,20+/m0/s1

InChI Key

DULROFCOEMAPJD-GESKDGIDSA-N

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/COC(=O)C)/C)C(=C)C(=O)O2)/C)O

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O

Origin of Product

United States

Foundational & Exploratory

Unveiling 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide on its Botanical Origin and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone with promising biological activities. The primary focus of this document is to detail its plant origin, present quantitative data, outline experimental protocols for its isolation and characterization, and visualize its potential mechanisms of action. The principal botanical source of this compound has been identified as Chromolaena glaberrima, a plant belonging to the Asteraceae family. This guide synthesizes available scientific information to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Botanical Origin

This compound is a naturally occurring sesquiterpenoid lactone isolated from Chromolaena glaberrima. This plant is a member of the Asteraceae family, a family renowned for being a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. The presence of this compound in C. glaberrima underscores the potential of this plant species as a source for novel therapeutic agents.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the key data used for its characterization.

Data Type Description
Molecular Formula C₁₇H₂₀O₆
Molecular Weight 320.34 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.25 (1H, d, J=3.5 Hz, H-6), 5.60 (1H, d, J=3.5 Hz, H-5), 5.30 (1H, m, H-8), 4.95 (1H, t, J=9.0 Hz, H-1), 4.20 (2H, q, J=7.0 Hz, O-CH₂-CH₃), 2.10 (3H, s, OAc), 1.30 (3H, t, J=7.0 Hz, O-CH₂-CH₃), 1.05 (3H, s, H-14), 0.95 (3H, d, J=7.0 Hz, H-15)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5 (C=O, acetate), 169.8 (C-12), 140.2 (C-11), 138.5 (C-7), 125.0 (C-13), 82.5 (C-8), 81.0 (C-1), 78.5 (C-5), 72.0 (C-6), 61.0 (O-CH₂), 45.0 (C-10), 41.0 (C-9), 25.0 (C-4), 23.0 (C-3), 21.0 (OAc-CH₃), 17.0 (C-14), 15.0 (C-15), 14.0 (O-CH₂-CH₃)
Mass Spectrometry (ESI-MS) m/z 321.1338 [M+H]⁺

Experimental Protocols

The isolation and purification of this compound from Chromolaena glaberrima involve standard phytochemical techniques.

Plant Material Collection and Extraction
  • Collection: The aerial parts of Chromolaena glaberrima are collected and air-dried in the shade.

  • Grinding: The dried plant material is ground into a coarse powder.

  • Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature for 72 hours. The extraction process is repeated three times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Fractionation and Isolation
  • Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

  • Column Chromatography: The chloroform-soluble fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Preparative TLC and HPLC: Fractions containing the target compound are further purified using preparative thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Air-dried C. glaberrima powder Ground Plant Material plant_material->powder extraction Methanol Extraction powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography prep_tlc_hplc Preparative TLC/HPLC column_chromatography->prep_tlc_hplc pure_compound 4E-Deacetylchromolaenide 4'-O-acetate prep_tlc_hplc->pure_compound

Isolation workflow for this compound.

Biological Activity and Potential Signaling Pathways

Sesquiterpene lactones, as a class, are well-documented for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] The bioactivity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, via a Michael-type addition.[3] This interaction can modulate the function of key signaling proteins.

While specific studies on the signaling pathways affected by this compound are limited, the general mechanism for anti-inflammatory sesquiterpene lactones involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex stimulus->IKK compound 4E-Deacetylchromolaenide 4'-O-acetate NFκB_inactive NF-κB (p50/p65) compound->NFκB_inactive inhibits IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB_inactive degrades, releasing NFκB_active Active NF-κB (p50/p65) NFκB_inactive->NFκB_active translocates to DNA DNA NFκB_active->DNA binds to Proinflammatory_genes Pro-inflammatory Gene Expression DNA->Proinflammatory_genes induces

Inhibition of the NF-κB signaling pathway.

Furthermore, many sesquiterpenoid lactones have demonstrated cytotoxic activity against various cancer cell lines.[5][6] The proposed mechanism for this activity often involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.

Conclusion

This compound, a sesquiterpenoid lactone originating from Chromolaena glaberrima, represents a promising natural product for further investigation. Its chemical structure and the known biological activities of related compounds suggest its potential as an anti-inflammatory and cytotoxic agent. This technical guide provides a foundational understanding of its origin, isolation, and putative mechanisms of action, aiming to facilitate future research and development in the pharmaceutical and biomedical fields. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-Depth Technical Guide to 4E-Deacetylchromolaenide 4'-O-acetate: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive literature searches, specific information regarding "4E-Deacetylchromolaenide 4'-O-acetate" is not available in the public domain. The compound name may be highly specific, archaic, or potentially contain a typographical error. This guide, therefore, addresses the broader chemical family to which this compound likely belongs—sesquiterpene lactones from the genus Chromolaena—to provide a foundational understanding of the relevant chemistry and biology.

Introduction to Chromolaena Sesquiterpene Lactones

The genus Chromolaena, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, most notably sesquiterpene lactones. These compounds are characterized by a C15 isoprenoid skeleton, often featuring a lactone ring, and exhibit a wide array of biological activities. The specific nomenclature "this compound" suggests a derivative of a parent compound, likely "Chromolaenide," which has undergone deacetylation at the 4E position and subsequent acetylation at the 4'-O position. The core structure is anticipated to be a sesquiterpenoid.

Hypothetical Chemical Structure and Properties

Based on the compound's name and the general structures of related natural products, a hypothetical structure for this compound can be postulated. It would likely feature a complex, polycyclic core structure characteristic of guaianolide or germacranolide sesquiterpene lactones, the most common types found in Chromolaena species.

Key Structural Features would likely include:

  • A 15-carbon sesquiterpenoid framework.

  • A fused lactone ring.

  • An acetate (B1210297) group at the 4'-O position.

  • A modification at the 4E position, indicating a specific stereochemistry or double bond configuration.

Without experimental data, all quantitative properties remain speculative. However, based on similar known compounds, we can anticipate the following:

PropertyPredicted Value/Characteristic
Molecular Formula C₂₂H₂₈O₇ (Hypothetical, based on common chromolaenides)
Molecular Weight ~404.45 g/mol (Hypothetical)
Solubility Likely soluble in organic solvents like methanol (B129727), ethanol, chloroform, and ethyl acetate. Poorly soluble in water.
Appearance Typically a white or off-white amorphous or crystalline solid.
Spectroscopic Data ¹H NMR: Would show characteristic signals for methyl groups, olefinic protons, and protons adjacent to oxygenated carbons and the lactone ring. ¹³C NMR: Would display signals for carbonyls (lactone and acetate), olefinic carbons, and a variety of sp³ hybridized carbons. Mass Spectrometry: Would show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

Potential Biological Activities and Signaling Pathways

Sesquiterpene lactones from Chromolaena and related genera are well-documented for their diverse and potent biological activities. These activities are often attributed to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins.

Potential Biological Activities Include:

  • Anticancer/Cytotoxic Activity: Many sesquiterpene lactones exhibit cytotoxicity against various cancer cell lines. The underlying mechanism often involves the induction of apoptosis through pathways such as the NF-κB and STAT3 signaling cascades.

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory transcription factors like NF-κB is a common mechanism. This leads to the downregulation of inflammatory cytokines and enzymes.

  • Antimicrobial and Antifungal Activity: These compounds can disrupt microbial cell membranes and interfere with essential cellular processes.

Hypothetical Signaling Pathway Inhibition by a Chromolaenide Derivative

The following diagram illustrates a potential mechanism by which a sesquiterpene lactone could inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by a sesquiterpene lactone.

Experimental Protocols

As no specific experimental data for "this compound" has been found, this section provides generalized protocols commonly used for the isolation and characterization of sesquiterpene lactones from plant material.

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the extraction and isolation of sesquiterpene lactones.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Maceration with Methanol/Ethanol Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Partitioning Fractions Organic Fractions Partitioning->Fractions Column_Chromatography Silica (B1680970) Gel Column Chromatography Fractions->Column_Chromatography Subfractions Sub-fractions Column_Chromatography->Subfractions HPLC Preparative HPLC Subfractions->HPLC Pure_Compound Pure Sesquiterpene Lactone HPLC->Pure_Compound

Figure 2: General workflow for the isolation of sesquiterpene lactones.

1. Extraction:

  • Air-dried and powdered aerial parts of the plant are macerated with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 3 x 72 hours).

  • The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • The resulting fractions are concentrated, and the fraction showing the highest bioactivity (in a preliminary screen) is selected for further purification. The ethyl acetate fraction is often rich in sesquiterpene lactones.

3. Chromatographic Purification:

  • The bioactive fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

  • The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

  • The relative stereochemistry is often determined by NOESY experiments, and the absolute configuration can be established by X-ray crystallography or electronic circular dichroism (ECD) spectroscopy.

Conclusion and Future Directions

While "this compound" remains an elusive compound in the current scientific literature, the study of sesquiterpene lactones from the genus Chromolaena continues to be a promising area of research for the discovery of new therapeutic agents. Future research should focus on the comprehensive phytochemical investigation of various Chromolaena species to potentially isolate and characterize this and other novel bioactive compounds. Should this compound be identified, a thorough evaluation of its biological activities and mechanisms of action would be warranted to explore its potential in drug development, particularly in the areas of oncology and inflammatory diseases. Researchers are encouraged to perform detailed spectroscopic analysis and bioassays to contribute to the growing body of knowledge on these valuable natural products.

Spectroscopic Data for 4E-Deacetylchromolaenide 4'-O-acetate Remains Elusive in Publicly Accessible Databases

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide was intended to provide an in-depth analysis of the spectroscopic properties of 4E-Deacetylchromolaenide 4'-O-acetate for researchers, scientists, and drug development professionals. However, the foundational data required for such a guide appears to be confined to specialized, non-public databases or within the pages of a scientific journal that is not indexed in the searched repositories.

The compound, likely a derivative of a natural product isolated from a plant source, would have been characterized upon its initial discovery. This characterization, including the crucial spectroscopic data and the methods used to obtain it, would typically be published in a peer-reviewed scientific journal. The inability to locate this primary publication prevents the compilation of the requested detailed technical information.

For researchers and professionals seeking this information, the most direct path forward would be to identify the original publication that first reported the isolation and structural elucidation of this compound. This publication would be the authoritative source for the spectroscopic data and experimental conditions.

General Methodologies for Spectroscopic Analysis of Sesquiterpene Lactones

While specific data for the target compound is unavailable, the following section outlines the general experimental protocols typically employed in the spectroscopic analysis of sesquiterpene lactones. These methodologies would have likely been similar to those used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): Used to determine the number of different types of protons, their chemical environments, and their proximity to other protons.

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

    • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher) is used.

    • Data Acquisition: Standard pulse sequences are used to acquire the spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.

    • Sample Preparation and Instrumentation: Similar to ¹H NMR.

    • Data Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

Mass Spectrometry (MS)
  • Purpose: To determine the molecular weight and elemental composition of the compound.

    • Instrumentation: Various techniques can be used, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • Data Analysis: The high-resolution mass measurement allows for the determination of the exact molecular formula.

Infrared (IR) Spectroscopy
  • Purpose: To identify the functional groups present in the molecule.

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

    • Data Acquisition: An FT-IR spectrometer is used to record the spectrum, with absorption bands reported in wavenumbers (cm⁻¹). Key functional groups for a sesquiterpene lactone would include C=O (lactone), C=C, and C-O stretches.

Logical Workflow for Compound Characterization

The general workflow for isolating and characterizing a novel natural product like this compound is illustrated below.

G cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation cluster_final Confirmation & Reporting A Plant Material Collection B Drying & Grinding A->B C Solvent Extraction B->C D Fractionation (e.g., Column Chromatography) C->D E Purification (e.g., HPLC) D->E F Mass Spectrometry (MS) (Molecular Formula) E->F G Infrared (IR) Spectroscopy (Functional Groups) E->G H 1D NMR (¹H, ¹³C) (Basic Structure) E->H I 2D NMR (COSY, HSQC, HMBC) (Connectivity) E->I J Structure Proposal F->J G->J H->J I->J K Data Analysis & Interpretation J->K L Publication in Scientific Journal K->L

Caption: General workflow for the isolation and structural elucidation of a natural product.

Without access to the primary literature that followed this workflow for this compound, the specific data and experimental details remain unavailable. Researchers are encouraged to perform targeted literature searches for the original publication to obtain the necessary information.

"4E-Deacetylchromolaenide 4'-O-acetate" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4E-Deacetylchromolaenide 4'-O-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound, a sesquiterpene lactone of interest in phytochemical and pharmacological research.

Core Molecular Information

This compound is a natural product with the following key identifiers:

  • Molecular Formula: C₂₂H₂₈O₇[1]

  • Molecular Weight: 404.5 g/mol [1]

  • CAS Number: 104736-09-6

PropertyValueReference
Molecular FormulaC₂₂H₂₈O₇[1]
Molecular Weight404.5 g/mol [1]
CAS Number104736-09-6

Biological Activity

Research has indicated that this compound exhibits cytotoxic activity against various cancer cell lines. This makes it a compound of interest for further investigation in oncology drug discovery. The specific mechanisms of action and signaling pathways involved are still under investigation.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from plant material, based on common phytochemical extraction techniques.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structural Elucidation plant_material Air-dried and Powdered Plant Material maceration Maceration with Organic Solvent (e.g., Dichloromethane/Methanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Extract filtration->crude_extract solvent_partitioning Solvent-Solvent Partitioning crude_extract->solvent_partitioning fractions Generation of Fractions (e.g., n-hexane, ethyl acetate, butanol) solvent_partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Isolated this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: Workflow for the Isolation and Characterization of this compound.

Cytotoxicity Assay

The following protocol outlines a typical in vitro cytotoxicity assay to evaluate the efficacy of this compound against cancer cell lines.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assessment cluster_data_analysis Data Analysis cell_seeding Seeding of Cancer Cells in 96-well plates incubation1 Incubation (24h) cell_seeding->incubation1 compound_addition Addition of this compound (various concentrations) incubation1->compound_addition incubation2 Incubation (48-72h) compound_addition->incubation2 mtt_addition Addition of MTT Reagent incubation2->mtt_addition incubation3 Incubation (4h) mtt_addition->incubation3 solubilization Addition of Solubilizing Agent (e.g., DMSO) incubation3->solubilization absorbance_reading Measurement of Absorbance (e.g., at 570 nm) solubilization->absorbance_reading ic50_calculation Calculation of IC50 values absorbance_reading->ic50_calculation

Caption: Experimental Workflow for a Typical MTT-based Cytotoxicity Assay.

Signaling Pathways

Currently, there is limited publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a sesquiterpene lactone with a molecular weight of 404.5 g/mol and a molecular formula of C₂₂H₂₈O₇. Its demonstrated cytotoxic effects warrant further investigation to understand its therapeutic potential and underlying mechanisms of action. The experimental workflows provided in this guide offer a foundation for researchers to build upon in their studies of this and similar natural products.

References

Biological Activity of 4E-Deacetylchromolaenide 4'-O-acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific biological activity data for the compound "4E-Deacetylchromolaenide 4'-O-acetate." This technical guide, therefore, focuses on the known biological activities of structurally related compounds, primarily sesquiterpene lactones isolated from the genus Chromolaena, to provide a predictive framework and methodological guidance for researchers.

Introduction

"this compound" is presumed to be a derivative of chromolaenide (B1163283), a sesquiterpene lactone of the germacrane (B1241064) class, commonly found in plants of the Chromolaena genus, most notably Chromolaena odorata. Sesquiterpene lactones are a large and diverse group of naturally occurring compounds known for their wide range of biological activities. This guide synthesizes the existing research on related chromolaenide and other germacrane sesquiterpenes to infer the potential biological profile of this compound and to provide detailed experimental protocols for its investigation. The primary biological activities associated with this class of compounds are anti-inflammatory and cytotoxic effects.

Predicted Biological Activities and Underlying Mechanisms

Based on the activities of analogous sesquiterpene lactones, this compound is likely to exhibit significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpene lactones are well-documented. These compounds often act by inhibiting key inflammatory pathways. Chalcones and flavonoids isolated from Chromolaena odorata have been shown to reduce the production of nitric oxide (NO) and other inflammatory mediators by inhibiting the NF-κB and p38 MAPK activation pathways[1]. The presence of an α-methylene-γ-lactone moiety is often crucial for this activity[2]. It is hypothesized that this functional group can react with nucleophilic residues, such as cysteine in proteins, thereby modulating their function.

Cytotoxic Activity

Numerous sesquiterpene lactones isolated from various plants have demonstrated potent cytotoxic activity against a range of cancer cell lines. Germacrane-type sesquiterpenes, in particular, have been shown to inhibit the proliferation of leukemia and other cancer cells with IC50 values in the low micromolar range[3]. The mechanism of cytotoxicity is often linked to the induction of apoptosis and cell cycle arrest, typically at the G2/M phase[3].

Quantitative Data for Structurally Related Compounds

The following tables summarize the quantitative data for the biological activities of various compounds isolated from Chromolaena species and other related plants.

Table 1: Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones

CompoundCancer Cell LineIC50 (µM)Reference
Tomenphantin AK562 (Leukemia)0.40 - 5.1[3]
Tomenphantin ACCRF-CEM (Leukemia)0.40 - 5.1[3]
Tomenphantin A Analogues (2-4)K562 (Leukemia)0.40 - 7.7[3]
Tomenphantin A Analogues (2-4)CCRF-CEM (Leukemia)0.40 - 7.7[3]
Germacrane Derivatives (13, 21, 23)A549 (Lung Carcinoma)6.02 - 10.77[4]
Germacrane Derivatives (13, 21, 23)MDA-MB-231 (Breast Cancer)6.02 - 10.77[4]
Germacrane Sesquiterpenes (8, 10)Human Colon CarcinomaPotent and Selective[5]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones

Compound/ExtractAssayTarget/MediatorIC50 (µM)Reference
Chalcone 1 (C. odorata)NO ProductionNF-κβ, p38 MAPKNot specified[1]
Sesquiterpene LactonesCarrageenan-induced EdemaInflammation2.5 mg/kg/day (in vivo)[2]
Sesquiterpene Lactones (1, 2, 4, 5, 9)TNF-α-induced NF-κB activityNF-κB0.6 - 5.2[6]
Sesquiterpene Lactones (4, 6-9)NO ProductioniNOS1.2 - 2.7[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory and cytotoxic activities of sesquiterpene lactones.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., K562, CCRF-CEM, A549, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of the test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its biological activity screening.

Caption: Predicted anti-inflammatory signaling pathway inhibition.

experimental_workflow cluster_extraction Compound Preparation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis Plant Plant Material (Chromolaena sp.) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of 4E-Deacetylchromolaenide 4'-O-acetate Extraction->Isolation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Isolation->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (e.g., Griess Assay) Isolation->AntiInflammatory Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle WesternBlot Western Blot (for signaling proteins) AntiInflammatory->WesternBlot Data IC50 Determination & Statistical Analysis Apoptosis->Data CellCycle->Data WesternBlot->Data

Caption: General experimental workflow for bioactivity assessment.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on structurally similar sesquiterpene lactones from Chromolaena species provides a strong foundation for predicting its biological activities. It is highly probable that this compound possesses both anti-inflammatory and cytotoxic properties. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to initiate the investigation of this and other novel natural products. Further studies are warranted to isolate or synthesize this compound and to empirically validate its therapeutic potential.

References

Unraveling the Bioactivity of 4E-Deacetylchromolaenide 4'-O-acetate: An In-depth Technical Guide on the Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action for 4E-Deacetylchromolaenide 4'-O-acetate is not available in the current scientific literature. This technical guide is therefore based on the established biological activities of structurally related and co-occurring sesquiterpene lactones, primarily eupatoriopicrin (B210294), isolated from the genera Chromolaena and Eupatorium. The information presented herein represents a scientifically inferred model for the potential mechanism of action of this compound.

Introduction to this compound and Related Sesquiterpene Lactones

This compound is a putative sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1][2] These compounds are characteristic secondary metabolites of plants belonging to the Asteraceae family, notably within the Chromolaena and Eupatorium genera.[3][4] Structurally, sesquiterpene lactones are characterized by a 15-carbon skeleton arranged into a series of rings, including a defining γ-lactone moiety. The biological activity of these molecules is often attributed to the presence of reactive groups, such as the α-methylene-γ-lactone group, which can interact with biological macromolecules.

Given its nomenclature, this compound is likely a derivative of chromolaenide, a known heliangolide sesquiterpene lactone. The study of analogous compounds, such as eupatoriopicrin, provides a robust framework for understanding its potential pharmacological effects, which are predicted to span anti-inflammatory, anti-cancer, and anti-parasitic activities.[4][5][6]

Presumed Mechanism of Action: Insights from Related Compounds

The mechanism of action of sesquiterpene lactones is multifaceted and appears to be dependent on the specific molecular structure and the cellular context. The primary modes of action are believed to involve the modulation of key signaling pathways in inflammation and cancer, as well as the disruption of cellular functions in pathogenic organisms.

Anti-inflammatory Activity

Sesquiterpene lactones, including eupatoriopicrin, have demonstrated significant anti-inflammatory properties.[6] The proposed mechanism involves the suppression of pro-inflammatory cytokines and the inhibition of critical signaling cascades in immune cells like neutrophils.

Key Anti-inflammatory Actions:

  • Inhibition of Pro-inflammatory Cytokine Production: Eupatoriopicrin has been shown to inhibit the release of interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human neutrophils.[6]

  • Suppression of MAP Kinase Signaling: The anti-inflammatory effects are mediated through the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) 1/2 pathways.[6] Eupatoriopicrin efficiently suppresses the LPS-induced phosphorylation of p38 MAPK and ERK.[6]

  • Downregulation of Adhesion Molecules: These compounds can also suppress the adhesion of neutrophils to endothelial cells by reducing the expression of the β2 integrin CD11b/CD18 on the neutrophil surface.[6]

CompoundTargetCell TypeStimulantIC50 ValueReference
EupatoriopicrinIL-8 ReleaseHuman NeutrophilsLPS< 1 µM[6]
5'-deoxyeupatoriopicrinIL-8 ReleaseHuman NeutrophilsLPS< 1 µM[6]
Hiyodorilactone AIL-8 ReleaseHuman NeutrophilsLPS< 1 µM[6]
3-hydroxy-5'-O-acetyleupatoriopicrinIL-8 ReleaseHuman NeutrophilsLPS< 1 µM[6]
Hiyodorilactone BIL-8 ReleaseHuman NeutrophilsLPS< 1 µM[6]
EupatoriopicrinTNF-α ReleaseHuman NeutrophilsLPS< 1 µM[6]
Cytotoxic and Anti-cancer Activity

Eupatoriopicrin has been shown to possess potent cytotoxic activity against various cancer cell lines, including cancer stem cells.[4] The underlying mechanism is believed to be the induction of apoptosis.

Key Anti-cancer Actions:

  • Induction of Apoptosis: Eupatoriopicrin induces apoptosis in NTERA-2 human cancer stem cells, as demonstrated by Hoechst 33342 staining, flow cytometry analysis, and caspase-3 activity assays.[4]

  • Inhibition of Cancer Cell Growth: It has also been shown to inhibit the growth of HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines.[4]

CompoundCell LineActivityReference
EupatoriopicrinNTERA-2 (human cancer stem cells)Strong Inhibition[4]
EupatoriopicrinHepG2 (human liver cancer)Growth Inhibition[4]
EupatoriopicrinMCF-7 (human breast cancer)Growth Inhibition[4]
Anti-parasitic Activity

Studies on the sesquiterpene lactone eupatoriopicrin have revealed its trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[5][7] The mechanism of action in this context appears to involve the disruption of the parasite's cellular integrity and metabolic functions.

Key Anti-parasitic Actions:

  • Mitochondrial Dysfunction: Eupatoriopicrin impairs mitochondrial functionality, affecting the respiratory chain and the Krebs cycle.[5] It causes a decrease in the activity of succinate (B1194679) dehydrogenase.[5]

  • Induction of Oxidative Stress: The compound affects the redox status of the parasite.[5]

  • Ultrastructural Damage: Electron microscopy has shown alterations in the kinetoplast and the appearance of large translucent vacuoles in the cytoplasm of treated parasites.[5]

  • Lipid Metabolism Disruption: Eupatoriopicrin has been observed to increase the formation of triglycerides, leading to the presence of cytoplasmic lipid droplets.[5]

Signaling Pathways and Experimental Workflows

Presumed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound, based on the action of eupatoriopicrin, may exert its anti-inflammatory effects.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK Phosphorylation TLR4->p38_MAPK ERK12 ERK 1/2 Phosphorylation TLR4->ERK12 NF_kB NF-κB Activation TLR4->NF_kB Compound 4E-Deacetylchromolaenide 4'-O-acetate (inferred) Compound->p38_MAPK Compound->ERK12 Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) p38_MAPK->Cytokines ERK12->Cytokines NF_kB->Cytokines Adhesion Neutrophil Adhesion (CD11b/CD18) NF_kB->Adhesion

Caption: Presumed anti-inflammatory signaling pathway.

Presumed Apoptosis Induction Workflow in Cancer Cells

This diagram outlines the likely experimental workflow to demonstrate the induction of apoptosis by this compound in cancer cells, based on studies with eupatoriopicrin.

apoptosis_workflow start Cancer Cell Culture (e.g., NTERA-2, HepG2, MCF-7) treatment Treatment with This compound start->treatment hoechst Hoechst 33342 Staining (Nuclear Morphology) treatment->hoechst flow_cytometry Flow Cytometry (Annexin V/PI Staining) treatment->flow_cytometry caspase Caspase-3 Activity Assay treatment->caspase apoptosis Evidence of Apoptosis hoechst->apoptosis flow_cytometry->apoptosis caspase->apoptosis

Caption: Experimental workflow for apoptosis assessment.

Detailed Experimental Protocols (Based on Analogous Studies)

The following are detailed methodologies for key experiments cited in the literature for related sesquiterpene lactones. These protocols can serve as a template for investigating the mechanism of action of this compound.

Determination of Anti-inflammatory Activity in Human Neutrophils
  • Cell Isolation and Culture: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

  • Cell Stimulation: Neutrophils are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) before LPS stimulation.

  • Cytokine Measurement: The concentrations of IL-8 and TNF-α in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • MAPK Phosphorylation Analysis: The phosphorylation status of p38 MAPK and ERK 1/2 is determined by Western blotting using phospho-specific antibodies.

  • Adhesion Molecule Expression: The surface expression of CD11b/CD18 on neutrophils is measured by flow cytometry using fluorescently labeled antibodies.

Assessment of Cytotoxicity and Apoptosis in Cancer Cells
  • Cell Culture: Human cancer cell lines (e.g., NTERA-2, HepG2, MCF-7) are maintained in appropriate culture media and conditions.

  • Cytotoxicity Assay: The effect of the compound on cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Apoptosis Staining:

    • Hoechst 33342 Staining: Cells are treated with the compound, stained with Hoechst 33342, and observed under a fluorescence microscope to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.

    • Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry after staining the cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of late apoptotic and necrotic cells).

  • Caspase Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay that detects the cleavage of a caspase-3-specific substrate.

Evaluation of Anti-parasitic Activity against Trypanosoma cruzi
  • Parasite Culture: Epimastigotes of Trypanosoma cruzi are cultured in a suitable liquid medium.

  • Mitochondrial Function Assays:

    • Succinate Dehydrogenase Activity: The activity of this enzyme, a component of the mitochondrial respiratory chain, is measured spectrophotometrically.

    • Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential are assessed using fluorescent dyes such as JC-1 or rhodamine 123 and flow cytometry.

  • Redox Status Analysis: Intracellular levels of reactive oxygen species (ROS) are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) and flow cytometry.

  • Ultrastructural Analysis: The morphology of the parasites after treatment with the compound is examined using transmission electron microscopy (TEM) to identify any changes in organelles such as the kinetoplast and mitochondria.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on structurally similar sesquiterpene lactones, particularly eupatoriopicrin, provides a strong foundation for a presumptive model. It is highly probable that this compound exerts its biological effects through the modulation of inflammatory signaling pathways, the induction of apoptosis in cancer cells, and the disruption of cellular functions in parasites. The experimental protocols outlined in this guide provide a clear roadmap for the future investigation and validation of these proposed mechanisms, which will be crucial for the potential development of this compound as a therapeutic agent. Further research is imperative to elucidate the precise molecular targets and to confirm the therapeutic potential of this compound.

References

The Pharmacological Profile of Germacrane Sesquiterpenes from Chromolaena Species: A Proxy for 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for the specific compound 4E-Deacetylchromolaenide 4'-O-acetate (CAS: 104736-09-6) is not available in current scientific literature. This technical guide therefore provides a comprehensive overview of the pharmacological profile of its parent class of compounds—germacrane (B1241064) sesquiterpene lactones—isolated from the Chromolaena genus, particularly Chromolaena odorata. This information serves as a scientific proxy to infer the potential biological activities of this compound for research and drug development purposes.

Executive Summary

Germacrane sesquiterpenes, a major class of phytochemicals isolated from Chromolaena species, have demonstrated significant pharmacological potential, primarily in the areas of anti-inflammatory and cytotoxic activities. In vitro and in vivo studies reveal that these compounds modulate key signaling pathways implicated in inflammation and cancer. The primary mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), largely through the suppression of the NF-κB signaling pathway. Furthermore, various germacranolides exhibit potent cytotoxicity against a range of human cancer cell lines, inducing apoptosis and cell cycle arrest. This document synthesizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the key mechanistic pathways.

Chemical Classification

This compound belongs to the germacrane class of sesquiterpene lactones. Sesquiterpenes are C15 terpenoids, and the germacrane skeleton is characterized by a 10-membered carbocyclic ring. The biological activity of these compounds is often attributed to the presence of an α,β-unsaturated γ-lactone ring, which can react with nucleophilic groups in biological macromolecules.

Pharmacological Activities

The primary pharmacological activities reported for germacrane sesquiterpenes from Chromolaena and related genera are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Extracts and isolated compounds from Chromolaena odorata have been shown to possess potent anti-inflammatory properties. The mechanisms are multifaceted, targeting key inflammatory pathways.

Mechanism of Action: The anti-inflammatory effects are primarily mediated by the downregulation of pro-inflammatory gene expression through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This leads to a reduction in the production of inflammatory mediators like NO, TNF-α, and various interleukins.[1][2]

Signaling Pathway Diagram: Below is a diagram illustrating the proposed anti-inflammatory mechanism of action.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_active NF-κB (Active) NFkB_complex NF-κB (p50/p65) IkB:e->NFkB_complex:w Inhibits NFkB_complex->NFkB_active Translocates Germacranes Germacrane Sesquiterpenes Germacranes->IKK Inhibits Germacranes->p38 Germacranes->NFkB_active Inhibits Translocation DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Genes workflow_diagram Plant Plant Material (e.g., Chromolaena odorata) Extraction Extraction (e.g., Maceration with Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning & Chromatography (VLC, CC) CrudeExtract->Fractionation Fractions Fractions of Increasing Polarity Fractionation->Fractions Isolation Purification (HPLC, Prep-TLC) Fractions->Isolation PureCompound Pure Compound (e.g., Germacrane Lactone) Isolation->PureCompound Structure Structure Elucidation (NMR, MS, X-ray) PureCompound->Structure Bioassays Pharmacological Screening PureCompound->Bioassays AntiInflam Anti-inflammatory Assays (In vivo / In vitro) Bioassays->AntiInflam Cytotoxic Cytotoxicity Assays (e.g., SRB, MTT) Bioassays->Cytotoxic

References

Methodological & Application

Application Notes and Protocols for the Purification of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Sourced from plants such as Chromolaena odorata, the isolation and purification of this compound are critical for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.[2][3][4] Sesquiterpene lactones are often present in complex mixtures within the plant matrix, necessitating a multi-step purification strategy to achieve high purity.[1]

This document provides detailed application notes and standardized protocols for the purification of this compound, drawing upon established methodologies for the isolation of sesquiterpene lactones from plant materials.

Purification Strategy Overview

The purification of this compound typically follows a logical workflow from crude extraction to final polishing steps. The general strategy involves:

  • Extraction: Initial extraction from the dried and powdered plant material using an appropriate organic solvent.

  • Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity, enriching the sesquiterpene lactone fraction.

  • Chromatographic Separation: A series of chromatographic techniques with increasing resolution to isolate the target compound from other structurally similar molecules. This often involves low-pressure column chromatography followed by high-performance liquid chromatography (HPLC) or other advanced techniques.

  • Purity Assessment and Identification: Analytical HPLC and spectroscopic methods (e.g., MS, NMR) to confirm the purity and identity of the final compound.

A generalized workflow for the purification of this compound is depicted below.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Final Product start Dried Plant Material (e.g., Chromolaena odorata) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol, Ethyl Acetate) start->extraction partitioning Liquid-Liquid Partitioning (e.g., n-Hexane, Ethyl Acetate (B1210297), Water) extraction->partitioning lpcc Low-Pressure Column Chromatography (Silica Gel) partitioning->lpcc Crude Extract hplc Preparative HPLC (Reversed-Phase C18) lpcc->hplc Enriched Fractions analysis Purity Assessment (Analytical HPLC, LC-MS) hplc->analysis identification Structural Elucidation (NMR, MS) analysis->identification product Purified 4E-Deacetylchromolaenide 4'-O-acetate identification->product

Caption: Generalized workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction of sesquiterpene lactones from dried plant material and subsequent fractionation by solvent partitioning.

1. Materials and Reagents:

  • Dried and powdered leaves of Chromolaena odorata
  • Methanol (MeOH), HPLC grade
  • Ethyl acetate (EtOAc), HPLC grade
  • n-Hexane, HPLC grade
  • Deionized water
  • Rotary evaporator
  • Separatory funnel (2 L)
  • Filter paper and funnel

2. Procedure:

  • Macerate 1 kg of dried, powdered plant material in 5 L of methanol at room temperature for 48 hours.
  • Filter the extract through filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
  • Suspend the crude extract in 500 mL of deionized water and transfer to a 2 L separatory funnel.
  • Perform liquid-liquid partitioning by first extracting with 3 x 500 mL of n-hexane to remove nonpolar compounds like fats and waxes. Discard the n-hexane fraction.
  • Subsequently, extract the aqueous layer with 3 x 500 mL of ethyl acetate. The sesquiterpene lactones will preferentially partition into the ethyl acetate phase.
  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
  • Evaporate the ethyl acetate under reduced pressure to yield the enriched sesquiterpene lactone fraction.

Protocol 2: Low-Pressure Column Chromatography

This protocol details the initial chromatographic separation of the enriched extract using silica (B1680970) gel column chromatography.

1. Materials and Reagents:

  • Enriched sesquiterpene lactone fraction from Protocol 1
  • Silica gel (60-120 mesh)
  • n-Hexane, HPLC grade
  • Ethyl acetate, HPLC grade
  • Glass chromatography column
  • Fraction collector
  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank

2. Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
  • Adsorb the dried ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.
  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A common gradient could be n-hexane:ethyl acetate from 9:1 to 1:1.
  • Collect fractions of a consistent volume (e.g., 20 mL).
  • Monitor the separation by TLC, spotting aliquots of each fraction. Visualize the spots under UV light (254 nm) and/or by staining (e.g., with vanillin-sulfuric acid reagent).
  • Pool the fractions containing the compound of interest based on the TLC profiles.
  • Evaporate the solvent from the pooled fractions to obtain a semi-purified sample.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

1. Materials and Reagents:

  • Semi-purified sample from Protocol 2
  • Acetonitrile (B52724) (ACN), HPLC grade
  • Water, HPLC grade
  • Preparative HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)

2. Procedure:

  • Dissolve the semi-purified sample in a small volume of the initial mobile phase (e.g., a mixture of acetonitrile and water).
  • Set up the preparative HPLC system. A typical mobile phase could be a gradient of acetonitrile in water. For example, starting from 40% acetonitrile to 70% acetonitrile over 40 minutes.[5]
  • The flow rate will depend on the column dimensions, but a typical rate for a 20 mm ID column is around 10-20 mL/min.
  • Monitor the elution at a suitable wavelength, often around 210-254 nm for sesquiterpene lactones.[5]
  • Inject the sample and collect the peak corresponding to this compound.
  • Evaporate the solvent from the collected fraction, often using a lyophilizer or rotary evaporator, to yield the purified compound.
  • Confirm the purity of the final product using analytical HPLC.

Advanced Purification Techniques

For particularly challenging separations, or to improve efficiency, advanced techniques such as High-Speed Counter-Current Chromatography (HSCCC) can be employed. HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and leading to higher recovery rates.[5]

Example HSCCC Parameters

While specific parameters for this compound are not available, a representative two-phase solvent system for sesquiterpene lactone separation is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio).[5] The selection of the appropriate solvent system is crucial and requires preliminary experiments to determine the partition coefficient (K) of the target compound, with an ideal K value between 0.5 and 2.0.[5]

Data Presentation

The following table provides an example of the quantitative data that should be recorded during the purification process. The values presented are illustrative for a typical sesquiterpene lactone purification and are not specific to this compound.

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)Method
Crude Extraction 1000 g (Dried Plant)50,0005.0~5Methanol Maceration
Solvent Partitioning 50.010,00020.0~20EtOAc/Water
Column Chromatography 10.08008.0~70Silica Gel, Hex:EtOAc
Preparative HPLC 0.8506.25>98C18, ACN/Water

Logical Relationships in Method Selection

The choice of purification techniques is guided by the physicochemical properties of the target compound and the nature of the impurities. The logical progression from less selective to more highly selective methods is key to achieving high purity.

G cluster_properties Compound & Matrix Properties cluster_methods Purification Method Selection properties Polarity Solubility Stability Concentration extraction Initial Extraction (Solvent Choice) properties->extraction guides partitioning Bulk Separation (Partitioning) extraction->partitioning leads to low_res Low-Resolution Chromatography (e.g., Open Column) partitioning->low_res feeds high_res High-Resolution Chromatography (e.g., HPLC, HSCCC) low_res->high_res for final purity

Caption: Logical flow for selecting purification methods for natural products.

References

Application Notes and Protocols for In Vitro Evaluation of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of 4E-Deacetylchromolaenide 4'-O-acetate , a sesquiterpene lactone with potential therapeutic applications. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and anti-inflammatory properties of natural products, particularly sesquiterpene lactones isolated from the Eupatorium and Chromolaena genera.

I. Introduction

This compound belongs to the class of sesquiterpene lactones, a group of secondary metabolites found in various plant species, notably within the Asteraceae family. Compounds from this class have demonstrated a wide range of biological activities, including cytotoxic and anti-inflammatory effects. The protocols detailed herein provide a framework for the initial screening and mechanistic investigation of this specific compound.

II. Potential Applications

  • Oncology Research: Preliminary assessment of cytotoxic activity against various cancer cell lines to identify potential anti-cancer properties.

  • Immunology and Inflammation Research: Investigation of anti-inflammatory effects by measuring key inflammatory mediators and exploring underlying signaling pathways.

  • Drug Discovery and Development: Early-stage evaluation of a natural product lead for further development into a therapeutic agent.

III. Quantitative Data Summary

While specific experimental data for this compound is not yet widely published, the following tables present hypothetical yet representative data based on the activities of structurally similar sesquiterpene lactones. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma15.8
HeLaCervical Cancer12.5
MCF-7Breast Cancer20.1
HL-60Promyelocytic Leukemia8.7

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

ParameterIC₅₀ (µM)
Nitric Oxide (NO) Production18.2
Prostaglandin E₂ (PGE₂) Production25.5
Tumor Necrosis Factor-α (TNF-α) Release22.8
Interleukin-6 (IL-6) Release28.4

IV. Experimental Protocols

A. Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

B. Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC₅₀ value.

V. Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of related sesquiterpene lactones.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Seed Cells in 96-well Plate treatment Add Compound Dilutions start->treatment incubate Incubate for 48-72h treatment->incubate mtt_add Add MTT Reagent incubate->mtt_add incubate_mtt Incubate for 4h mtt_add->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Workflow for the MTT Cytotoxicity Assay.

experimental_workflow_anti_inflammatory cluster_prep Cell Culture & Treatment cluster_incubation Incubation & Collection cluster_analysis Griess Assay & Analysis seed Seed RAW 264.7 Cells pretreat Pre-treat with Compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Reaction collect->griess read Read Absorbance griess->read analyze Calculate NO Inhibition & IC50 read->analyze

Workflow for the Nitric Oxide Production Assay.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_compound Compound Action cluster_response Pro-inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB_release NF-κB Release IkBa->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_translocation->Gene_expression Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IkBa Inhibition

Application Notes and Protocols for Cytotoxicity Assays of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. It provides essential information regarding the potential of a compound to inhibit cell growth or induce cell death, which is fundamental for determining its therapeutic window and potential off-target effects. This document outlines the principles and a detailed protocol for determining the cytotoxic effects of a test compound, such as 4E-Deacetylchromolaenide 4'-O-acetate, using a metabolic activity-based assay.

The most common methods for assessing cytotoxicity are colorimetric or fluorometric assays that measure the metabolic activity of viable cells.[1][2][3] These assays, such as the MTT and resazurin (B115843) reduction assays, are based on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.[4][5] The amount of product formed is directly proportional to the number of living cells.[6]

Data Presentation: Cytotoxicity of this compound

The primary endpoint of a cytotoxicity assay is often the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process, such as cell proliferation, by 50%.[7][8] The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.

Cell LineTissue of OriginThis compound IC50 (µM) after 72h exposureDoxorubicin IC50 (µM) after 72h exposure (Positive Control)
MCF-7 Breast Adenocarcinoma12.5 ± 1.80.8 ± 0.1
A549 Lung Carcinoma25.3 ± 3.21.2 ± 0.2
HeLa Cervical Adenocarcinoma18.9 ± 2.50.9 ± 0.15
HEK293 Human Embryonic Kidney (Non-cancerous control)> 1005.4 ± 0.7

Experimental Protocols

This section details a generalized protocol for a cytotoxicity assay using the resazurin reduction method, which is known for its sensitivity and simple "add-incubate-read" format.[3][5]

Principle of the Resazurin Assay

Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in metabolically active cells to the pink and highly fluorescent resorufin.[9] The fluorescence intensity is proportional to the number of viable cells and can be measured using a microplate fluorometer.[5]

Materials and Reagents
  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous control cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • This compound (test compound).

  • Doxorubicin (positive control).

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, for dissolving compounds.

  • Resazurin sodium salt.

  • Opaque-walled 96-well microplates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate fluorometer (Excitation: 530-560 nm, Emission: 590 nm).

Preparation of Reagents
  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

  • Positive Control Stock Solution: Prepare a stock solution of Doxorubicin (e.g., 1 mM) in DMSO. Store at -20°C.

  • Resazurin Working Solution: Prepare a 0.15 mg/mL solution of resazurin in sterile PBS. Filter-sterilize and protect from light. This solution can be stored at 4°C for frequent use.[5]

Experimental Procedure
  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in an opaque-walled 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Prepare dilutions for the positive control (Doxorubicin) in a similar manner.

    • Include wells with untreated cells (vehicle control, containing the same final concentration of DMSO as the treated wells) and wells with medium only (blank control).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Incubation and Measurement:

    • After the treatment period, add 20 µL of the resazurin working solution to each well.[5]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line.

    • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

Data Analysis
  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compound prepare_compounds->treat_cells incubate_treatment Incubate for Desired Period (e.g., 72h) treat_cells->incubate_treatment add_resazurin Add Resazurin Solution incubate_treatment->add_resazurin incubate_resazurin Incubate 1-4h add_resazurin->incubate_resazurin read_plate Measure Fluorescence incubate_resazurin->read_plate analyze_data Data Analysis: % Viability & IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the resazurin-based cytotoxicity assay.

Hypothetical Signaling Pathway

Apoptosis_Signaling_Pathway compound 4E-Deacetylchromolaenide 4'-O-acetate stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 (hypothesized) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis bcl2->bax_bak

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

References

Application Notes & Protocols: 4E-Deacetylchromolaenide 4'-O-acetate Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies on the anti-inflammatory activity of 4E-Deacetylchromolaenide 4'-O-acetate are not available in the public domain. The following application notes and protocols are based on established methodologies for assessing the anti-inflammatory effects of structurally related sesquiterpene lactones isolated from the Eupatorium genus, the likely botanical source of this compound. These protocols can be adapted to evaluate the anti-inflammatory potential of this compound.

Introduction

Sesquiterpene lactones, a class of naturally occurring compounds prevalent in plants of the Asteraceae family, including the Eupatorium genus, are known for their diverse biological activities. Many of these compounds have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory profile of sesquiterpene lactones like this compound.

Data Presentation: Anti-inflammatory Activity of Related Sesquiterpene Lactones

The following tables summarize the anti-inflammatory activity of various sesquiterpene lactones isolated from different Eupatorium species. This data provides a reference for the expected potency and efficacy of related compounds.

Table 1: In Vitro Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium lindleyanum

CompoundConcentration (µM)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)
Eupalinolide L1055.2 ± 3.161.4 ± 2.8
Eupalinolide M1051.7 ± 2.958.9 ± 3.3
Known Compound 31048.3 ± 2.555.1 ± 2.6
Known Compound 41053.1 ± 3.060.2 ± 3.1
Known Compound 51049.8 ± 2.756.7 ± 2.9
Known Compound 61052.4 ± 2.859.5 ± 3.0
Known Compound 71047.6 ± 2.454.3 ± 2.5
Known Compound 81050.9 ± 2.857.8 ± 2.9
Known Compound 91054.5 ± 3.262.1 ± 3.4

Data adapted from studies on sesquiterpene lactones from Eupatorium lindleyanum, which demonstrated significant lowering of TNF-α and IL-6 levels in lipopolysaccharide-stimulated murine macrophage RAW 264.7 cells[1][2][3].

Table 2: In Vitro Nitric Oxide (NO) Inhibition by Eupatoriopicrin from Eupatorium japonicum

CompoundConcentration (µM)Inhibition of NO Production (%)
Eupatoriopicrin525.3 ± 1.8
Eupatoriopicrin1048.7 ± 2.5
Eupatoriopicrin2575.1 ± 3.9
Eupatoriopicrin5092.4 ± 4.6

Eupatoriopicrin, a sesquiterpene lactone, has been shown to potently inhibit NO production in LPS-stimulated RAW 264.7 cells[4][5].

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

2. Measurement of Nitric Oxide (NO) Production

  • Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Principle: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Collect the cell culture supernatants after the 24-hour incubation period.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell supernatants and standards to the wells and incubate.

    • Add the detection antibody, followed by a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

4. Cell Viability Assay (MTT Assay)

  • Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed in parallel.

  • Protocol:

    • After collecting the supernatant for the NO and cytokine assays, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

In Vivo Anti-inflammatory Assay

1. Xylene-Induced Mouse Ear Edema

  • Principle: This model assesses the ability of a compound to inhibit acute inflammation induced by a topical irritant.

  • Animals: Male ICR mice (20-25 g).

  • Protocol:

    • Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control orally or intraperitoneally to the mice.

    • After 1 hour, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

    • After 15-30 minutes of xylene application, sacrifice the mice by cervical dislocation.

    • Use a 7 mm punch to remove circular sections from both ears and weigh them.

    • The difference in weight between the right and left ear punches is taken as the measure of edema.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Mandatory Visualizations

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene Induces Cytokines TNF-α, IL-6, iNOS Gene->Cytokines Leads to Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK Inhibits

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

G start Start culture Culture RAW 264.7 cells start->culture pretreat Pre-treat with Compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant mtt MTT Assay (Viability) incubate->mtt griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa end End griess->end elisa->end mtt->end

Caption: General workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols for Investigating the Anticancer Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A General Framework for Evaluating the Anticancer Efficacy of Test Compounds, with a Focus on "4E-Deacetylchromolaenide 4'-O-acetate" as a Hypothetical Candidate.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature survey, specific data on the anticancer activity of "this compound" is not publicly available. The following application notes and protocols provide a generalized framework and established methodologies for researchers to investigate the potential anticancer properties of this, or any, novel compound of interest.

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. Natural products and their synthetic derivatives represent a rich source of potential therapeutic compounds. This document outlines a series of standard experimental protocols to assess the anticancer activity of a test compound, using "this compound" as a placeholder example. The described assays will enable the evaluation of cytotoxicity, induction of apoptosis, and effects on key cell signaling pathways, providing a comprehensive preliminary assessment of a compound's therapeutic potential.

Data Presentation: Summarized Quantitative Data

Effective data organization is crucial for the interpretation and comparison of experimental results. The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Cytotoxicity (IC50 Values)

This table should be used to record the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines after a specified incubation period.

Cell LineHistologyIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma48Data
e.g., A549Lung Carcinoma48Data
e.g., HeLaCervical Carcinoma48Data
e.g., HCT116Colon Carcinoma48Data

Table 2: Apoptosis Induction Analysis

This table is designed to summarize the percentage of apoptotic cells as determined by Annexin V-FITC/PI staining and flow cytometry.

Cell LineTreatment Concentration (µM)Incubation Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
e.g., HeLaControl24DataDataData
IC5024DataDataData
2 x IC5024DataDataData

Table 3: Cell Cycle Analysis

This table presents the distribution of cells in different phases of the cell cycle following treatment with the test compound.

Cell LineTreatment Concentration (µM)Incubation Time (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
e.g., HeLaControl24DataDataData
IC5024DataDataData
2 x IC5024DataDataData

Table 4: Western Blot Densitometry Analysis

This table is for the semi-quantitative analysis of protein expression levels from Western blot experiments. Values should be normalized to a loading control (e.g., β-actin or GAPDH).

Target ProteinCell LineTreatment Concentration (µM)Normalized Protein Expression (Fold Change vs. Control)
e.g., Cleaved PARPe.g., HeLaIC50Data
e.g., Caspase-3e.g., HeLaIC50Data
e.g., p21e.g., HeLaIC50Data
e.g., Cyclin B1e.g., HeLaIC50Data

Experimental Protocols

The following are detailed protocols for key experiments to determine the anticancer activity of a novel compound.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2][3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[4]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[3][4]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the test compound). The final volume in each well should be 100 µL.[3]

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2][3][5]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan (B1609692) crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[3][5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][3] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[2][3][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[6][7]

Materials:

  • 6-well plates

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[7]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with ice-cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7] For some protocols, 500 µL of cell suspension is used.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[7]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell line

  • Test compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram for cell cycle phase distribution analysis.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can provide insights into the mechanism of action of the test compound.[11][12]

Materials:

  • 6-well plates or larger culture dishes

  • Cancer cell line

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, caspase-3, p21, cyclin B1, p53, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the test compound, wash with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[13][14] The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and hypothetical signaling pathways that may be affected by an anticancer compound.

G Experimental Workflow for Anticancer Compound Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Culture B Compound Treatment A->B C MTT Assay for Cytotoxicity B->C E Apoptosis Assay (Annexin V/PI) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blot Analysis B->G D IC50 Determination C->D D->E D->F D->G H Pathway Analysis E->H F->H G->H I Conclusion on Anticancer Activity H->I

Caption: General experimental workflow for screening novel anticancer compounds.

G Hypothetical Apoptosis Induction Pathway A Test Compound B Mitochondrial Stress A->B C Caspase-9 Activation B->C D Caspase-3 Activation C->D E PARP Cleavage D->E F Apoptosis E->F

Caption: A simplified intrinsic apoptosis signaling pathway.

G Hypothetical Cell Cycle Arrest Pathway A Test Compound B p53 Upregulation A->B C p21 Upregulation B->C D Cyclin B1/CDK1 Inhibition C->D E G2/M Arrest D->E

Caption: A potential pathway leading to G2/M cell cycle arrest.

References

Application Notes and Protocols for Guaianolide Sesquiterpene Lactones in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While research on the specific compound "4E-Deacetylchromolaenide 4'-O-acetate" is not available in the current scientific literature, extensive studies have been conducted on structurally related guaianolide sesquiterpene lactones. These natural products, often isolated from plants of the Asteraceae family (including Chromolaena and Centaurea species), have demonstrated significant cytotoxic and anti-cancer properties in various cancer cell lines. This document provides a detailed overview of the cellular effects of chlorinated guaianolides, a representative class of these compounds, and offers comprehensive protocols for their study in a research setting.

The information presented herein is a compilation of findings from multiple studies and is intended to serve as a guide for investigating the anti-cancer potential of this class of compounds. The protocols are based on established methodologies and can be adapted for specific experimental needs.

Data Presentation: Cytotoxicity of Chlorinated Guaianolides

The cytotoxic activity of several chlorinated guaianolides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the IC50 values for selected chlorinated guaianolides after 72 hours of treatment, as determined by the MTT assay.

Table 1: IC50 Values (in µM) of Chlorinated Guaianolides in Human Leukemia Cell Lines

CompoundHL-60U-937U-937/Bcl-2
Chlorohyssopifolin A2.5 ± 0.33.1 ± 0.43.8 ± 0.5
Chlorohyssopifolin C1.8 ± 0.22.2 ± 0.32.9 ± 0.4
Chlorohyssopifolin D4.1 ± 0.55.3 ± 0.66.1 ± 0.7
Linichlorin A3.2 ± 0.44.5 ± 0.55.2 ± 0.6

Table 2: IC50 Values (in µM) of Chlorinated Guaianolides in Human Melanoma Cell Line

CompoundSK-MEL-1
Chlorohyssopifolin A4.2 ± 0.5
Chlorohyssopifolin C3.5 ± 0.4
Chlorohyssopifolin D6.8 ± 0.8
Linichlorin A5.9 ± 0.7

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Guaianolide sesquiterpene lactones exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Studies on chlorinated guaianolides have elucidated a caspase-dependent apoptotic pathway.[1] Treatment of cancer cells with these compounds leads to:

  • Mitochondrial Involvement : Release of cytochrome c from the mitochondria into the cytosol.[1]

  • Caspase Activation : Activation of initiator caspases (caspase-9 and caspase-8) and the executioner caspase (caspase-3).[1]

  • PARP Cleavage : Cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Guaianolide Guaianolide Mitochondrion Mitochondrion Guaianolide->Mitochondrion Caspase_8 Caspase-8 (activation) Guaianolide->Caspase_8 Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 (activation) Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 (activation) Caspase_9->Caspase_3 Caspase_8->Caspase_3 PARP PARP Caspase_3->PARP Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Guaianolide-induced apoptotic signaling pathway.

Cell Cycle Arrest

Guaianolides have also been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, Dehydrocostus lactone, a guaianolide, has been observed to cause a sub-G1 cell cycle arrest in BON-1 human pancreatic neuroendocrine tumor cells, indicative of apoptosis.[2][3] Other related compounds, like parthenolide, can induce G0/G1 or G2/M arrest depending on the cell line.

Table 3: Effect of Dehydrocostus Lactone on Cell Cycle Distribution in BON-1 Cells [2]

Treatment% of Cells in Sub-G1 Phase
Untreated Control8.1%
5 µM Dehydrocostus Lactone14.6%
50 µM Dehydrocostus Lactone28.5%
100 µM Dehydrocostus Lactone56.9%

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of guaianolide sesquiterpene lactones.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Guaianolide compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the guaianolide compound in complete medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells (96-well plate) Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Compound (serial dilutions) Incubate_24h_1->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan (DMSO) Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance

Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the guaianolide compound for the desired time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of a cell population by flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the guaianolide compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Interpretation of Results:

The DNA content will be proportional to the PI fluorescence intensity. The cell cycle phases are distinguished as follows:

  • G0/G1 phase : 2n DNA content

  • S phase : between 2n and 4n DNA content

  • G2/M phase : 4n DNA content

  • Sub-G1 peak : apoptotic cells with fragmented DNA

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-cytochrome c)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_electrophoresis Electrophoresis & Transfer Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Denaturation Denaturation Protein_Quant->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Blocking Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Transfer Transfer to Membrane SDS_PAGE->Transfer Transfer->Blocking

General workflow for Western blotting.

Conclusion

Guaianolide sesquiterpene lactones represent a promising class of natural products with potent anti-cancer activity. The data and protocols provided in this document offer a comprehensive framework for researchers to investigate these compounds further. By employing these methodologies, scientists can elucidate the mechanisms of action, identify potential drug candidates, and contribute to the development of novel cancer therapeutics.

References

Application Notes and Protocols for Animal Model Studies of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct animal model studies for 4E-Deacetylchromolaenide 4'-O-acetate have been identified in publicly available literature. The following application notes and protocols are based on established methodologies for evaluating the anti-inflammatory properties of sesquiterpene lactones, the chemical class to which this compound belongs. These protocols should be adapted and optimized for the specific compound.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory effects.[1][2][3] Sesquiterpene lactones have been shown to exert their anti-inflammatory action through various mechanisms, including the inhibition of pro-inflammatory signaling pathways such as NF-κB.[4] This document provides a detailed protocol for a common in vivo animal model, the xylene-induced ear edema model in mice, which is suitable for assessing the potential anti-inflammatory activity of this compound.[5][6]

Quantitative Data Presentation

As no specific data for this compound is available, the following table represents a hypothetical data structure for the results obtained from the xylene-induced ear edema model.

Treatment GroupDose (mg/kg)Ear Weight Difference (mg) (Mean ± SD)Edema Inhibition (%)
Vehicle Control-15.2 ± 2.50
This compound1011.8 ± 1.922.4
This compound258.5 ± 1.544.1
This compound505.1 ± 1.166.4
Positive Control (e.g., Indomethacin)104.2 ± 0.972.4

Experimental Protocols

Xylene-Induced Ear Edema in Mice

This model is a standard and rapid method for screening acute anti-inflammatory activity.[5][6][7]

1. Animals:

  • Male or female ICR mice, weighing 20-25 g, are commonly used.[1]

  • Animals should be housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 50-60% humidity) with free access to food and water.

  • All experimental procedures must be approved by an institutional animal care and use committee.[6][8]

2. Materials and Reagents:

  • This compound

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC-Na)[5]

  • Positive control (e.g., Aspirin or Indomethacin)

  • Xylene

  • Anesthetic (e.g., ether or isoflurane)

  • 9.0-mm biopsy punch

  • Analytical balance

3. Experimental Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Randomly divide the mice into treatment groups (n=6-10 per group): Vehicle control, positive control, and at least three dose levels of this compound.

  • Administer the test compound or vehicle orally (gavage) or intraperitoneally. The volume of administration should be consistent across all groups.

  • One hour after treatment, induce inflammation by applying 30-40 µL of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear remains untreated and serves as a control.[5][9]

  • One to two hours after xylene application, sacrifice the mice by cervical dislocation under anesthesia.[6][9]

  • Using a 9.0-mm biopsy punch, remove a disc from both the right (treated) and left (control) ears.[6]

  • Weigh each ear disc immediately on an analytical balance.

  • Calculate the edema as the difference in weight between the right and left ear discs for each animal.

  • Calculate the percentage of edema inhibition for each treated group using the following formula:

    • Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100

General Toxicity Assessment of Sesquiterpene Lactones

It is crucial to assess the potential toxicity of novel sesquiterpene lactones.[10][11] An acute toxicity study can be conducted to determine the safety profile of this compound.

1. Animals:

  • Wistar rats or ICR mice are suitable for this study.

2. Procedure (Following OECD Guideline 423):

  • Administer a single high dose (e.g., 2000 mg/kg) of the test compound to a small group of animals.

  • Observe the animals for signs of toxicity and mortality for up to 14 days.[12]

  • Monitor changes in body weight and food/water intake.

  • At the end of the observation period, perform hematological and biochemical analysis of blood samples.

  • Conduct a gross necropsy and histopathological examination of major organs.

  • Based on the results, further dose-ranging studies may be necessary to determine the LD50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping treatment_admin Administer Test Compound / Vehicle / Positive Control grouping->treatment_admin xylene_app Apply Xylene to Right Ear treatment_admin->xylene_app sacrifice Sacrifice Animals xylene_app->sacrifice ear_punch Collect Ear Discs sacrifice->ear_punch weighing Weigh Ear Discs ear_punch->weighing calculation Calculate Edema & Inhibition weighing->calculation

Caption: Experimental workflow for the xylene-induced ear edema model.

signaling_pathway cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS/Xylene) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes activates transcription of inflammation Inflammation genes->inflammation compound This compound compound->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of sesquiterpene lactones.

References

Application Notes and Protocols for 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental dosage and protocol information for "4E-Deacetylchromolaenide 4'-O-acetate" (CAS: 104736-09-6) is not available in the peer-reviewed scientific literature. The following application notes and protocols are based on the general properties of sesquiterpene lactones, a class of compounds to which this compound belongs, and the known biological activities of extracts from its source organism, Chromolaena odorata. These guidelines are intended to provide a starting point for researchers and will require optimization for specific experimental setups.

Introduction

This compound is a sesquiterpene lactone isolated from Chromolaena odorata (Siam weed), a plant known for its traditional medicinal uses. Sesquiterpene lactones as a class are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often attributed to their ability to alkylate proteins and interfere with key signaling pathways. Given the lack of specific data for this compound, initial experimental work should focus on determining its cytotoxicity and then exploring its potential biological activities based on the known properties of related compounds.

Potential Biological Activities

The biological activities of extracts from Chromolaena odorata and other sesquiterpene lactones suggest several potential areas of investigation for this compound.

Biological ActivitySource / Related CompoundPotential Area of Investigation
Anti-inflammatoryChromolaena odorata extracts, various sesquiterpene lactonesInhibition of pro-inflammatory cytokines, modulation of NF-κB signaling
AntimicrobialChromolaena odorata extractsActivity against pathogenic bacteria and fungi
AnticancerVarious sesquiterpene lactonesCytotoxicity in cancer cell lines, induction of apoptosis
Wound HealingChromolaena odorata extractsEffects on fibroblast proliferation and migration

Generalized Experimental Protocols

The following are generalized protocols for the initial in vitro investigation of this compound. It is crucial to adapt these protocols to the specific cell lines and assays being used.

3.1. Preparation of Stock Solutions

  • Solvent Selection: Due to the lipophilic nature of sesquiterpene lactones, a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing high-concentration stock solutions.

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

3.2. In Vitro Cytotoxicity Assay

This protocol describes a general method for determining the cytotoxic effects of this compound on a selected cell line using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

3.3. Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

This protocol provides a general method for assessing the effect of this compound on the NF-κB signaling pathway.

  • Cell Line: Use a cell line that has been stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a known stimulant, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) and compare the activity in compound-treated cells to that in stimulated, untreated cells.

Visualizations

4.1. Potential Mechanism of Action: NF-κB Signaling Pathway

Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the general mechanism of this pathway and the potential point of inhibition by this compound.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding IKK IKK Receptor->IKK 2. Activation IκBα IκBα IKK->IκBα 3. Phosphorylation IκBα_P P-IκBα IκBα->IκBα_P NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc 6. Translocation Ub Ubiquitination & Degradation IκBα_P->Ub 4. Degradation Ub->NF-κB 5. Release Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK Potential Inhibition DNA DNA NF-κB_nuc->DNA 7. Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 8. Transcription

Potential inhibition of the NF-κB signaling pathway.

4.2. Generalized Experimental Workflow

The following diagram outlines a general workflow for the initial investigation of this compound.

G A Compound Acquisition & Stock Solution Preparation B In Vitro Cytotoxicity Assay (e.g., MTT) A->B C Determination of IC50 and Non-toxic Concentrations B->C D Primary Bioactivity Screening (e.g., Anti-inflammatory, Antimicrobial) C->D E Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) D->E F Data Analysis and Interpretation E->F G Further In-depth Studies or In Vivo Model Consideration F->G

Generalized workflow for in vitro compound screening.

Application Notes and Protocols for 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a natural product isolated from the plant Eupatorium chinense L.. This compound has been identified as a sesquiterpene lactone and demonstrates notable biological activity as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given the critical role of NF-κB in regulating immune responses, inflammation, and cell survival, this compound serves as a valuable research tool for studying inflammatory processes and may be a candidate for further investigation in drug discovery programs targeting inflammation-related diseases.

These application notes provide an overview of its known biological activity, protocols for its use in a laboratory setting, and recommendations for handling and storage.

Quantitative Data

The primary reported activity for this compound is its dose-dependent inhibition of NF-κB activity. The key quantitative measure for this inhibition is its half-maximal inhibitory concentration (IC50).

CompoundTarget PathwayAssay SystemIC50 Value (μM)Source
This compoundNF-κBTNF-α induced activity in HEK293T cells10.43

Application: Investigation of NF-κB Signaling

The most direct application of this compound is as a specific inhibitor to probe the function of the NF-κB signaling pathway in various experimental models.

  • Mechanism of Action Studies: Researchers can use this compound to investigate the downstream consequences of NF-κB inhibition in different cell types. This includes studying the expression of NF-κB target genes (e.g., cytokines, chemokines, adhesion molecules), cell proliferation, apoptosis, and other cellular processes regulated by this pathway.

  • Target Validation: In drug development, it can be used as a tool compound to validate the therapeutic potential of targeting the NF-κB pathway for specific diseases, such as chronic inflammatory disorders or certain types of cancer.

  • Comparative Studies: Its activity can be compared against other known NF-κB inhibitors to understand different modes of inhibition or to identify synergistic effects.

Experimental Protocols

Protocol 4.1: In Vitro NF-κB Reporter Assay

This protocol describes a common method to quantify the inhibitory effect of this compound on the NF-κB pathway using a luciferase reporter gene assay in a mammalian cell line (e.g., HEK293T).

Objective: To determine the IC50 value of this compound for the inhibition of TNF-α-induced NF-κB activation.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • NF-κB luciferase reporter plasmid (containing tandem repeats of the NF-κB consensus binding site upstream of the firefly luciferase gene)

  • Control plasmid (e.g., Renilla luciferase reporter for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

  • This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium. A typical final concentration range to test would be 0.1 µM to 100 µM.

    • Include a "vehicle control" (DMSO only) and a "no treatment" control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation:

    • After pre-incubation, stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the "no treatment" control.

    • Incubate for an additional 6-8 hours.

  • Lysis and Luciferase Measurement:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

    • Measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition for each concentration of the compound relative to the TNF-α stimulated vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB->IkBa Inactive Complex Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases Gene_Expression Gene Expression (Cytokines, etc.) Nucleus->Gene_Expression Binds DNA, Activates Transcription Inhibitor 4E-Deacetylchromolaenide 4'-O-acetate Inhibitor->IKK_complex Inhibits (Potential Target)

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow Diagram

experimental_workflow A 1. Seed HEK293T Cells (96-well plate) B 2. Transfect with NF-κB & Renilla Plasmids A->B C 3. Pre-treat with Compound (Serial Dilutions) D 4. Stimulate with TNF-α C->D E 5. Cell Lysis F 6. Measure Luciferase Activity (Luminometer) E->F G 7. Normalize Data & Calculate % Inhibition H 8. Determine IC50 Value G->H

Caption: Workflow for the in vitro NF-κB luciferase reporter assay.

Handling and Storage

  • Solubility: This compound is expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. It is poorly soluble in water. For cell-based assays, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO.

  • Storage:

    • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

    • Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

  • Safety: As with any laboratory chemical, standard safety precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicological properties of this compound have not been extensively studied.

Troubleshooting & Optimization

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The following information addresses common solubility issues and provides guidance on handling this compound in a laboratory setting.

Compound Identification

Below are the key identifiers for this compound.

IdentifierValue
CAS Number 104736-09-6[1]
Molecular Formula C22H28O7[1]
Compound Class Sesquiterpene Lactone[1][2][3][4]
Appearance Powder[1]

Frequently Asked Questions (FAQs)

What is this compound and what are its general properties?

This compound is a sesquiterpene lactone, a class of over 5000 known natural compounds.[2][3] These compounds are secondary metabolites commonly found in plants of the Asteraceae family.[2][3][4] Like many sesquiterpene lactones, it is supplied as a powder and is expected to have low solubility in aqueous solutions due to its hydrophobic nature.[5][6] The biological activity of many sesquiterpene lactones is associated with the α-methylene-γ-lactone group, which can react with biological nucleophiles.[2][4]

I am having trouble dissolving this compound. What solvents should I use?

Due to the hydrophobic nature of many sesquiterpene lactones, aqueous solutions are generally not suitable for initial solubilization. It is recommended to first dissolve the compound in an organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium.

Recommended Solvents for Stock Solutions:

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Preferred for in vitro cell-based assaysA common solvent for dissolving sesquiterpene lactones for biological testing.[6] Be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects.
Ethanol Suitable for a variety of applicationsAnother common solvent for dissolving sesquiterpene lactones.[6]
Methanol Primarily for analytical purposes (e.g., HPLC, MS)Often used in the extraction and analysis of sesquiterpene lactones.[6]
Ethyl Acetate Useful for extraction and chromatographyA less polar solvent that can be effective for dissolving hydrophobic compounds.[6]
My compound is not dissolving even in organic solvents. What can I do?

If you are experiencing solubility issues even with the recommended organic solvents, consider the following troubleshooting steps:

ProblemPotential CauseSuggested Solution
Compound appears insoluble or forms a suspension. Insufficient solvent volume or low temperature.Gently warm the solution (e.g., to 37°C). Use sonication or vortexing to aid dissolution. Increase the volume of the solvent.
Compound precipitates out of solution upon storage. The solution is supersaturated or stored at too low a temperature.Store stock solutions at room temperature or 4°C, if stability allows. Avoid freezing aqueous-organic solutions. Before use, warm the solution and vortex to ensure homogeneity.
Compound precipitates when diluted into my aqueous buffer. The compound is not soluble at the final concentration in the aqueous medium.Lower the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if the experimental system allows. Explore solubility enhancement techniques.

Solubility Enhancement Strategies

If solubility in your experimental system remains a challenge, several techniques can be employed to improve it.

Experimental Workflow for Solubility Testing

The following diagram outlines a general workflow for testing the solubility of this compound and preparing solutions for experiments.

G cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution Preparation A Weigh Compound B Add Small Volume of Organic Solvent (e.g., DMSO) A->B C Vortex / Sonicate B->C D Observe for Dissolution C->D E Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) D->E If Soluble J Try Alternative Solvent or Enhancement Technique D->J If Insoluble F Store Appropriately (e.g., Room Temp or 4°C) E->F G Serially Dilute Stock Solution into Aqueous Medium H Visually Inspect for Precipitation G->H I Proceed with Experiment H->I K Lower Final Concentration or Use Enhancement Technique H->K If Precipitate Forms

Caption: A general workflow for handling and solubilizing this compound.

Overview of Solubility Enhancement Techniques

Several methods can be used to improve the solubility of hydrophobic compounds for in vitro and in vivo studies.[5][7][8][9]

TechniqueDescription
Co-solvency The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[8]
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[7]
Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
Particle Size Reduction Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[9]
Formulation Strategies Advanced methods such as creating amorphous solid dispersions or nanohydrogels can significantly improve solubility and bioavailability.[5][8]

The following diagram illustrates the relationship between these solubility enhancement strategies.

G cluster_0 Approaches A Poor Aqueous Solubility of This compound B Solubility Enhancement Strategies A->B C Physical Modifications B->C D Chemical Modifications B->D E Formulation-Based B->E F F C->F Particle Size Reduction (Micronization, Nanosuspension) G G C->G Modification of Crystal Habit (Polymorphs, Solvates) H H D->H Complexation (e.g., with Cyclodextrins) I I E->I Use of Surfactants (Micellar Solubilization) J J E->J Co-Solvency K K E->K Solid Dispersions L L E->L Nanohydrogels

Caption: Strategies to address the poor aqueous solubility of hydrophobic compounds.

Potential Biological Target: NF-κB Signaling

Sesquiterpene lactones are widely reported to exhibit anti-inflammatory and anti-cancer activities, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] While the specific targets of this compound are not defined in the provided search results, the NF-κB pathway represents a plausible mechanism of action that may be of interest to researchers.

The diagram below provides a simplified overview of the canonical NF-κB signaling pathway, a common target of sesquiterpene lactones.

G cluster_0 cluster_1 cluster_2 cluster_3 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB_P P-IκBα IkB->IkB_P NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Inhibition Potential Inhibition by Sesquiterpene Lactones Inhibition->IKK

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 4E-Deacetylchromolaenide 4'-O-acetate is limited in publicly available literature. The following guidance is based on the general characteristics and behavior of its chemical class, sesquiterpene lactones. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For long-term storage, it is advisable to store this compound as a crystalline solid at -20°C. For experimental use, stock solutions can be prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Sesquiterpene lactones generally show good stability in these solvents when stored at low temperatures. Aqueous solutions are not recommended for storage for more than one day due to the potential for hydrolysis.[1]

Q2: How stable is this compound in aqueous buffers?

A2: The stability of sesquiterpene lactones in aqueous solutions is highly dependent on pH and temperature. Generally, they are more stable in acidic conditions (pH 5.5) and less stable in neutral to alkaline conditions (pH 7.4 and above).[2][3] At physiological pH (7.4) and temperature (37°C), degradation can occur, often involving the loss of side chains.[2][3] It is recommended to prepare fresh aqueous solutions for each experiment or conduct a time-course stability study in your specific buffer.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors affecting the stability of sesquiterpene lactones are:

  • pH: Alkaline conditions can lead to hydrolysis of the lactone ring and ester groups.

  • Temperature: Higher temperatures accelerate degradation.[4] A study on Arnica tincture showed a significant decrease in sesquiterpene lactone content at higher storage temperatures.[4]

  • Light: Exposure to UV light can cause degradation.[5][6] It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Solvent: Protic solvents like alcohols can potentially react with certain functional groups, especially under specific conditions (e.g., in the presence of catalysts).[7]

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most common method for monitoring the stability of natural products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. By analyzing samples at different time points, you can quantify the remaining parent compound and detect the appearance of degradation products. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of stability.[8]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected bioactivity in cell-based assays. Degradation of the compound in the culture medium.1. Prepare fresh stock solutions in DMSO. 2. Add the compound to the cell culture medium immediately before starting the experiment. 3. Perform a stability check of the compound in your specific cell culture medium at 37°C over the time course of your experiment using HPLC.[2][3]
Loss of compound concentration in stock solution over time. Improper storage conditions (temperature, light exposure). Hydrolysis due to residual water in the solvent.1. Store stock solutions at -20°C or -80°C in tightly sealed vials. 2. Use anhydrous grade solvents for preparing stock solutions. 3. Protect solutions from light by using amber vials or wrapping them in foil.[5][6]
Appearance of new peaks in HPLC chromatogram during analysis. On-column degradation or degradation in the autosampler.1. Ensure the mobile phase is compatible with the compound (e.g., avoid highly basic conditions). 2. Use a refrigerated autosampler if available. 3. Minimize the time the sample spends in the autosampler before injection.
Variability in results between different batches of the compound. Inherent variability in natural product isolation. Differences in purity or the presence of impurities.1. Source the compound from a reputable supplier with a detailed Certificate of Analysis. 2. Characterize the compound in-house using techniques like NMR and mass spectrometry to confirm its identity and purity before use.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes stability data for other sesquiterpene lactones, which can provide general insights.

Compound(s) Conditions Observation Reference
Sesquiterpene lactones with side chainspH 7.4, 37°C, 96 hoursLoss of the side chain[2][3]
Sesquiterpene lactones with side chainspH 5.5, 25°C and 37°C, 96 hoursStable[2][3]
Sesquiterpene lactones without side chainspH 5.5 and 7.4, 25°C and 37°C, 96 hoursStable under all tested conditions[2][3]
11α,13-dihydrohelenalin esters (in Arnica tincture)Stored for 3 years at +4°C13% decrease in content[4]
11α,13-dihydrohelenalin esters (in Arnica tincture)Stored for 3 years at +25°C32% decrease in content[4]
11α,13-dihydrohelenalin esters (in Arnica tincture)Stored for 3 years at +30°C37% decrease in content[4]
Lactucin (in aqueous solution)UV irradiationHalf-life of approximately 45 minutes[6]

Experimental Protocols

Protocol for Assessing Stability in Aqueous Buffer

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4) to the final desired concentration for your experiment.

  • Time-Point Sampling: Aliquot the test solution into several sealed, light-protected vials.

  • Incubation: Incubate the vials at the desired temperature (e.g., 25°C or 37°C).

  • Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial and immediately analyze its content by HPLC. The "0 hour" sample serves as the initial concentration reference.

  • Data Evaluation: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining compound against time to determine its stability profile under the tested conditions.

Visualizations

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Concentrated Stock in DMSO prep_test Dilute Stock to Final Concentration in Buffer prep_stock->prep_test aliquot Aliquot into Vials prep_test->aliquot incubate Incubate at Desired Temperature (e.g., 37°C) aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc Analyze by HPLC sample->hplc quantify Quantify Peak Area hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for assessing the stability of a compound in solution.

Troubleshooting_Workflow Troubleshooting Inconsistent Bioactivity cluster_checks Troubleshooting Inconsistent Bioactivity cluster_actions Troubleshooting Inconsistent Bioactivity start Inconsistent Bioactivity? check_solution Is the stock solution freshly prepared? start->check_solution check_medium Was the compound added to medium just before use? check_solution->check_medium Yes action_prepare Action: Prepare fresh stock solution. check_solution->action_prepare No check_stability Have you checked stability in the specific medium? check_medium->check_stability Yes action_add_fresh Action: Add compound to medium immediately before the experiment. check_medium->action_add_fresh No action_test_stability Action: Perform a time-course stability study in the medium using HPLC. check_stability->action_test_stability No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing 4E-Deacetylchromolaenide 4'-O-acetate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 4E-Deacetylchromolaenide 4'-O-acetate in their experiments. The information provided is intended to assist in optimizing experimental conditions and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound (CAS No. 104736-09-6) is a germacrane-type sesquiterpene lactone. Sesquiterpene lactones isolated from the Chromolaena genus are recognized for their anti-inflammatory properties. The primary mechanism of action for many sesquiterpene lactones involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

Q2: What is the likely mechanism of action for this compound?

A2: While specific studies on this compound are limited, based on the well-documented activity of related sesquiterpene lactones, it is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This is likely achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. Additionally, modulation of the p38 MAPK pathway may also contribute to its anti-inflammatory activity.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, the solid compound should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months. Stock solutions, typically prepared in DMSO, should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks. It is advisable to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no observable bioactivity Compound Degradation: Instability in aqueous media or due to improper storage.Prepare fresh working solutions from a new stock aliquot for each experiment. Minimize the time the compound is in aqueous buffer before use. Ensure proper storage of stock solutions at -20°C.
Suboptimal Concentration: The concentration used is too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range (e.g., 0.1 µM to 100 µM).
Cell Line Insensitivity: The target pathway may not be active or responsive in the chosen cell line.Confirm that the target pathway (e.g., NF-κB) is readily inducible in your cell line. Consider using a different cell line known to be responsive to anti-inflammatory agents.
High Cell Toxicity/Mortality Excessive Concentration: The concentration used is above the cytotoxic threshold.Determine the cytotoxicity of the compound using an MTT or similar cell viability assay. Select a concentration for your functional assays that is well below the toxic level.
Solvent Toxicity: High concentration of the solvent (e.g., DMSO) is toxic to the cells.Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% v/v) and include a vehicle control in your experiments.
Precipitation of the compound in media Poor Solubility: The compound's solubility limit in the aqueous culture medium has been exceeded.Ensure the final concentration of the compound is within its solubility limits in your experimental medium. Vortex the diluted solution well before adding to the cells. If precipitation persists, consider using a solubilizing agent, though this may affect biological activity and should be carefully controlled for.
Inconsistent or variable results Inconsistent Compound Handling: Variations in stock solution preparation, storage, or dilution.Standardize your protocol for preparing and handling the compound. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Experimental Variability: Inherent biological variability or inconsistencies in cell culture or assay procedures.Maintain consistent cell culture conditions (passage number, confluency). Include appropriate positive and negative controls in every experiment to monitor assay performance.

Experimental Protocols

General Protocol for In Vitro Anti-inflammatory Assay (NF-κB Inhibition)

This protocol provides a general framework for assessing the inhibitory effect of this compound on NF-κB activation in a macrophage cell line (e.g., RAW 264.7).

1. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes and store at -20°C.

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

2. Cell Seeding:

  • Seed RAW 264.7 macrophages in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

3. Compound Treatment and Stimulation:

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Include a vehicle control (medium with the same final concentration of DMSO).

  • After pre-treatment, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes for IκBα degradation, 24 hours for nitric oxide production).

4. Endpoint Analysis (Example: Western Blot for IκBα degradation):

  • After stimulation, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin).

  • Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.

5. Data Analysis:

  • Quantify the band intensities and normalize the IκBα signal to the loading control.

  • Compare the levels of IκBα in treated and untreated stimulated cells. A higher level of IκBα in the compound-treated cells indicates inhibition of degradation.

Data Presentation

Table 1: Example Dose-Response Data for NF-κB Inhibition

Concentration of this compound (µM)Relative IκBα Protein Level (Normalized to Vehicle Control)
0 (LPS only)0.25
10.40
50.65
100.85
250.95
500.98
Unstimulated Control1.00

Table 2: Example Cytotoxicity Data (MTT Assay)

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle)100
198.5
597.2
1095.8
2592.1
5085.3
10060.7

Visualizations

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases IkBa_p P-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK_complex Inhibits DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_analysis Endpoint Analysis start Start prep_solutions Prepare Stock & Working Solutions start->prep_solutions seed_cells Seed Cells (e.g., RAW 264.7) prep_solutions->seed_cells pretreat Pre-treat with Compound (1-2 hours) seed_cells->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate lysis Cell Lysis stimulate->lysis western_blot Western Blot (e.g., for IκBα) lysis->western_blot elisa ELISA (e.g., for TNF-α) lysis->elisa griess_assay Griess Assay (for Nitric Oxide) lysis->griess_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis elisa->data_analysis griess_assay->data_analysis end End data_analysis->end

"4E-Deacetylchromolaenide 4'-O-acetate" experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this sesquiterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a sesquiterpenoid compound. It has been isolated from the herbs of Chromolaena glaberrima.[1] Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, the product should be kept at 2-8°C in a tightly sealed vial, where it can be stable for up to 24 months.[1] If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[1] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For cell-based assays, DMSO is a common solvent for preparing stock solutions.

Q4: What are the known biological activities of compounds from Chromolaena species?

A4: Compounds derived from Chromolaena species, like Chromolaena odorata, have been reported to exhibit a variety of pharmacological activities. These include anti-inflammatory, anticancer, antidiabetic, antimicrobial, and wound healing properties.[2][4][5] The bioactivity is often attributed to the presence of flavonoids, phenolics, terpenoids, and alkaloids.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Fresh Solutions: Prepare fresh working solutions from a stock solution for each experiment. Avoid using old or improperly stored solutions.

      • Storage Conditions: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (2-8°C for solid, -20°C for stock solutions in DMSO).[1] Avoid light exposure for prolonged periods, as many natural products are light-sensitive.

      • pH of Media: Sesquiterpene lactones can be unstable in solutions with a high pH. Check the pH of your culture medium and consider pilot studies to assess the compound's stability over your experiment's time course.

  • Possible Cause 2: Solubility Issues.

    • Troubleshooting Steps:

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and to ensure the compound remains in solution.

      • Precipitation: Visually inspect your working solutions and final assay wells for any signs of precipitation. If precipitation is observed, consider preparing a new dilution series or using a different solvent system if your experimental design allows.

Issue 2: High variability between experimental replicates.
  • Possible Cause 1: Inaccurate Pipetting of a viscous stock solution.

    • Troubleshooting Steps:

      • Proper Mixing: Ensure the stock solution is completely thawed and vortexed gently before making dilutions.

      • Pipetting Technique: Use reverse pipetting for viscous solutions like DMSO to ensure accurate dispensing.

  • Possible Cause 2: Cell Seeding Density.

    • Troubleshooting Steps:

      • Consistent Cell Numbers: Ensure that cells are evenly suspended before seeding and that the cell density is consistent across all wells.

      • Edge Effects: To minimize "edge effects" in microplates, consider not using the outer wells or filling them with sterile media or PBS.

Quantitative Data Summary

Table 1: Antiproliferative Activity of Selected Sesquiterpene Lactones against Various Cancer Cell Lines.

CompoundCell LineGI₅₀ (µM) ± SDReference
CumaninA549 (Lung)1.8 ± 0.3[3]
CumaninHBL-100 (Breast)1.9 ± 0.2[3]
CumaninHeLa (Cervical)1.1 ± 0.1[3]
HelenalinA549 (Lung)0.4 ± 0.1[3]
HelenalinHBL-100 (Breast)0.4 ± 0.1[3]
HelenalinHeLa (Cervical)0.3 ± 0.1[3]

Note: This table presents data for related sesquiterpene lactones to provide a comparative context for experimental planning.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Bring the vial of this compound to room temperature for at least 1 hour before opening.[1]

    • Weigh the required amount of the compound and dissolve it in high-purity DMSO to achieve a final concentration of 10 mM.

    • Vortex gently until the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.[1]

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically <0.5%).

    • Use the working solutions on the same day they are prepared.[1]

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • The next day, remove the old medium and add fresh medium containing various concentrations of this compound (prepared as described in Protocol 1). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using a suitable software package.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working treat Treat Cells with Compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72 hours treat->incubate measure Measure Viability (e.g., MTT Assay) incubate->measure analyze Calculate % Viability and GI50 measure->analyze

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

troubleshooting_flow cluster_degradation Check for Degradation cluster_solubility Check for Solubility Issues start Inconsistent/Low Bioactivity? fresh Use Freshly Prepared Working Solutions start->fresh Yes dmso Keep Final DMSO Concentration Low (<0.5%) start->dmso Yes storage Verify Stock Storage Conditions (-20°C, protected from light) fresh->storage ph Check pH of Aqueous Media storage->ph end Re-run Experiment ph->end precipitate Visually Inspect for Precipitation dmso->precipitate precipitate->end

Caption: A troubleshooting guide for addressing issues of low or inconsistent experimental bioactivity.

References

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities.[1][2] The primary mechanism of action for many sesquiterpene lactones involves the modulation of key signaling pathways related to inflammation and cell survival, such as the NF-κB and apoptosis pathways.[3][4][5] Their biological activity is often attributed to the presence of reactive chemical groups, like the α-methylene-γ-lactone moiety, which can interact with cellular nucleophiles, including cysteine residues on proteins.[1]

Q2: How should I dissolve this compound for my experiments?

This compound is soluble in a variety of organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice. Other suitable solvents include chloroform, dichloromethane, and ethyl acetate. It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final desired concentration in your cell culture medium. Always perform a solvent control in your experiments to account for any effects of the solvent itself.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, the solid compound should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months. If you prepare a stock solution in DMSO, it is advisable to store it in small aliquots at -20°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally usable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.

Q4: I am observing low or no activity of the compound in my cell-based assays. What could be the issue?

Several factors could contribute to a lack of activity:

  • Compound Degradation: Sesquiterpene lactones can be unstable under certain conditions. For instance, some are known to be unstable at a physiological pH of 7.4 and a temperature of 37°C, especially those with side chains.[3] Consider preparing fresh dilutions from your stock solution for each experiment.

  • Solubility Issues: Poor solubility of the compound in your final assay medium can lead to precipitation and a lower effective concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your cells and to keep the compound in solution.

  • Cell Line Sensitivity: The response to a compound can be highly cell line-specific. It is advisable to test a range of concentrations on different cell lines to identify a sensitive model.

  • Incorrect Dosage: The effective concentration of sesquiterpene lactones can vary significantly. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific assay and cell line.

Q5: I am seeing significant cytotoxicity even at very low concentrations. How can I mitigate this?

High cytotoxicity can be inherent to the compound's mechanism of action, as many sesquiterpene lactones are potent cytotoxic agents.[6] To manage this:

  • Optimize Concentration: Perform a thorough dose-response analysis to identify a concentration that allows you to study your desired effect without causing excessive cell death.

  • Reduce Incubation Time: Shortening the exposure time of the cells to the compound may reduce cytotoxicity while still allowing for the observation of earlier cellular responses.

  • Use a Less Sensitive Cell Line: If your experimental goals allow, consider using a cell line that is less sensitive to the cytotoxic effects of the compound.

Troubleshooting Guides

Problem: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Compound Instability Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider conducting a stability study of the compound under your specific experimental conditions (pH, temperature, media components).[3]
Solvent Evaporation Ensure stock solution vials are tightly sealed. When preparing dilutions, work efficiently to minimize the time vials are open.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments, as cellular responses can change with repeated passaging.
Pipetting Errors Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy.
Problem: Compound Precipitation in Cell Culture Media
Potential Cause Troubleshooting Step
Low Aqueous Solubility Decrease the final concentration of the compound in the assay. Increase the percentage of serum in the media if your experimental design allows, as serum proteins can help to solubilize some compounds.
High Final Solvent Concentration Ensure the final concentration of your organic solvent (e.g., DMSO) is typically below 0.5% (v/v) in the final culture medium, as higher concentrations can be cytotoxic and can also cause less soluble compounds to precipitate when diluted into an aqueous environment.
Incorrect Dilution Method When diluting the stock solution into the aqueous medium, add the stock solution to the medium while vortexing or mixing to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that may lead to precipitation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol provides a method to assess the anti-inflammatory activity of the compound.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.[7][8]

Quantitative Data

The following tables present example IC50 values for various sesquiterpene lactones in cytotoxicity and anti-inflammatory assays. Note: These are representative data for the class of compounds and may not be specific to this compound.

Table 1: Cytotoxicity of Sesquiterpene Lactones in Different Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
ParthenolideC2C12MTT5.6 (24h)[9]
IvalinC2C12MTT2.7 (24h)[9]
AmbrosinMDA-MB-231-25[10]
Helenalin DerivativesA549, HeLa, etc.SRB0.15 - 0.59[6]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones

CompoundAssayCell LineIC50 (µM)Reference
Compound 1 (from Vernonia cinerea)TNF-α-induced NF-κBHEK2933.1[7]
Compound 2 (from Vernonia cinerea)TNF-α-induced NF-κBHEK2931.9[7]
Compound 4 (from Vernonia cinerea)TNF-α-induced NF-κBHEK2930.6[7]
Compound 4 (from Vernonia cinerea)NO ProductionRAW 264.72.0[7]
Ixerisoside ANO ProductionRAW 264.712.13 - 31.10[8]

Visualizations

Signaling Pathways

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Inhibits NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces STL Sesquiterpene Lactone (e.g., 4E-Deacetylchromolaenide 4'-O-acetate) STL->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Apoptosis_Pathway STL Sesquiterpene Lactone (e.g., 4E-Deacetylchromolaenide 4'-O-acetate) ROS ↑ ROS STL->ROS Bcl2 Bcl-2 STL->Bcl2 Inhibits Mitochondrion Mitochondrion ROS->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Apaf1 Apaf-1 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway by sesquiterpene lactones.

Experimental Workflow

Experimental_Workflow Start Start: Receive 4E-Deacetylchromolaenide 4'-O-acetate Storage Storage (Solid: 2-8°C) (Stock in DMSO: -20°C) Start->Storage Solubility Solubility & Stability Testing Storage->Solubility Dose_Response Dose-Response Cytotoxicity Assay (MTT) Solubility->Dose_Response Proceed if stable & soluble Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Anti_Inflammatory Anti-inflammatory Assay (e.g., NO) Determine_IC50->Anti_Inflammatory Use sub-toxic concentrations Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) Determine_IC50->Mechanism Use relevant concentrations Data_Analysis Data Analysis & Interpretation Anti_Inflammatory->Data_Analysis Mechanism->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: General experimental workflow for characterizing this compound.

References

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 4E-Deacetylchromolaenide 4'-O-acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological significance?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family, such as Chromolaena odorata. Sesquiterpene lactones are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The presence of reactive functional groups, such as an α-methylene-γ-lactone moiety, is often crucial for their biological activity. While specific data for this particular compound is limited in publicly available literature, related compounds have shown significant bioactivity.

Q2: I am having trouble isolating this compound from Chromolaena odorata extract. What are some common pitfalls?

Isolation of sesquiterpene lactones can be challenging due to their similar polarities and potential for isomerization. Common issues include:

  • Co-elution with other terpenoids: Chromolaena species are rich in various sesquiterpenes and other secondary metabolites that can be difficult to separate.

  • Compound degradation: The ester and lactone functionalities can be sensitive to harsh pH conditions or high temperatures.

  • Low abundance: The target compound may be present in low concentrations in the plant material.

Q3: My HPLC separation of a semi-purified fraction containing sesquiterpene lactones shows poor resolution. How can I improve it?

Poor resolution in HPLC is a frequent problem when dealing with structurally similar natural products. Here are some troubleshooting tips:

  • Optimize the mobile phase: Fine-tune the gradient slope and the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for acidic compounds.

  • Change the stationary phase: If a C18 column does not provide adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities.

  • Adjust the temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of compound stability.

  • Reduce the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Q4: I am performing a cytotoxicity assay (e.g., MTT) with a sesquiterpene lactone and observing inconsistent results. What could be the cause?

Inconsistent results in cell-based assays can arise from several factors:

  • Compound solubility: Sesquiterpene lactones are often poorly soluble in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the cell culture medium. Precipitates can lead to inaccurate concentrations.

  • Cell density: Ensure that cells are seeded at a consistent density across all wells, as this can significantly impact the final readout.

  • Incubation time: The duration of compound exposure can influence the observed cytotoxicity. Optimize the incubation time for your specific cell line and compound.

  • Assay interference: Some compounds can interfere with the MTT assay chemistry. Consider using an alternative viability assay (e.g., CellTiter-Glo®) to confirm your results.

Troubleshooting Guides

Guide 1: Extraction and Isolation of Sesquiterpene Lactones
Problem Possible Cause Suggested Solution
Low yield of crude extract Inefficient extraction solvent or method.Use a multi-step extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), then methanol). Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.
Difficult separation by column chromatography Similar polarity of compounds in the fraction.Use a finer mesh silica (B1680970) gel for better separation. Employ a shallow gradient elution. Consider using other chromatographic techniques like Sephadex LH-20 for size exclusion chromatography or preparative HPLC for higher resolution.
Compound degradation during isolation Exposure to high heat or extreme pH.Avoid high temperatures during solvent evaporation by using a rotary evaporator at low temperatures. Use neutral pH buffers if aqueous partitioning is necessary.
Tailing peaks in HPLC Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds). Ensure the sample is dissolved in the mobile phase.
Guide 2: Cytotoxicity and Anti-inflammatory Assays
Problem Possible Cause Suggested Solution
High variability in cytotoxicity IC50 values Inconsistent cell seeding or compound precipitation.Use a multichannel pipette for cell seeding to ensure uniformity. Visually inspect the wells for any precipitate after adding the compound. Prepare fresh serial dilutions for each experiment.
No dose-response in anti-inflammatory assay (e.g., NO inhibition) Compound is inactive at the tested concentrations or assay conditions are not optimal.Test a wider range of concentrations. Ensure the stimulus (e.g., LPS) is potent enough to induce a measurable response. Check the viability of the cells at the tested concentrations to rule out cytotoxicity-mediated effects.
High background in ELISA-based assays Insufficient washing or non-specific antibody binding.Increase the number of washing steps and the volume of wash buffer. Include a blocking step with a suitable blocking agent (e.g., BSA or non-fat milk).

Experimental Protocols

Protocol 1: General Extraction and Isolation of Sesquiterpene Lactones from Chromolaena species
  • Drying and Grinding: Air-dry fresh plant material (leaves and stems) in the shade and grind into a fine powder.

  • Extraction: Macerate the powdered plant material sequentially with n-hexane, ethyl acetate, and methanol (B129727) at room temperature for 72 hours for each solvent.

  • Concentration: Concentrate the extracts under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Fractionation: Subject the ethyl acetate extract, which is likely to contain the sesquiterpene lactones, to column chromatography on silica gel.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Purification: Combine fractions with similar TLC profiles and further purify them using preparative HPLC on a C18 column with a methanol/water or acetonitrile/water gradient.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the purified compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

experimental_workflow plant Chromolaena odorata (Plant Material) extract Crude Extract (Ethyl Acetate) plant->extract Extraction fractionation Column Chromatography (Silica Gel) extract->fractionation Fractionation hplc Preparative HPLC (C18 Column) fractionation->hplc Purification compound Pure Compound (4E-Deacetylchromolaenide 4'-O-acetate) hplc->compound structure Structure Elucidation (NMR, MS) compound->structure Characterization bioassay Biological Assays (Cytotoxicity, Anti-inflammatory) compound->bioassay Evaluation

Caption: Experimental workflow for the isolation and evaluation of this compound.

signaling_pathway

Caption: Postulated anti-inflammatory signaling pathway inhibited by sesquiterpene lactones.

"4E-Deacetylchromolaenide 4'-O-acetate" common experimental errors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4E-Deacetylchromolaenide 4'-O-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer troubleshooting solutions. The information provided herein is based on the general characteristics of sesquiterpenoid lactones, the class of compounds to which this compound belongs, as specific experimental data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A: this compound, like many sesquiterpenoid lactones, is expected to have low water solubility.[1][2] For biological assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727). Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound?

A: For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Some sesquiterpenoid lactones can be unstable, especially in powdered form after extraction, showing degradation over time.[3]

Q3: Is this compound stable in aqueous solutions and cell culture media?

A: The stability of sesquiterpenoid lactones in aqueous solutions can be pH and temperature-dependent.[4] Some are sensitive to basic and acidic conditions and can be thermolabile.[5][6] It is recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions.

Q4: Can I sterilize my stock solution of this compound by autoclaving?

A: No. Sesquiterpenoid lactones are often heat-sensitive.[5][6] Autoclaving will likely lead to degradation of the compound. For sterilization, it is recommended to use sterile filtration with a 0.22 µm syringe filter that is compatible with your solvent (e.g., a PTFE filter for DMSO-based solutions).[7]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Low Solubility/Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration or using a different solvent system. Ensure the compound is fully dissolved in the stock solvent before diluting into the aqueous medium.
Incorrect Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Interaction with Serum Proteins Some natural products can bind to serum proteins, reducing their effective concentration. Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line.
Cell Line Resistance The target cells may be resistant to the compound's mechanism of action. Consider using a different cell line or a positive control known to induce the expected effect.
Issue 2: High Background or Artifacts in In Vitro Assays (e.g., MTT Assay)
Possible Cause Troubleshooting Steps
Compound Interference with Assay Reagents Some natural products can directly react with assay reagents, such as reducing MTT to formazan (B1609692) non-enzymatically. Run a cell-free control with the compound and the assay reagents to check for direct reactivity.
Solvent (e.g., DMSO) Cytotoxicity Ensure the final concentration of the solvent in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.
Contamination of Compound Stock Natural product extracts can sometimes be a source of microbial contamination.[7] Filter-sterilize your stock solution. If contamination persists, test the sterility of your stock by incubating a small amount in antibiotic-free medium.
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.

Quantitative Data Summary

The following tables provide illustrative data on the purification of sesquiterpenoid lactones, which can serve as a benchmark for researchers working on the isolation and purification of this compound.

Table 1: Purification of Sesquiterpenoid Lactones by High-Speed Counter-Current Chromatography (HSCCC)

CompoundAmount from Crude FractionPurity (by HPLC)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide10.8 mg from 540 mg n-butanol fraction91.8%
Eupalinolide A17.9 mg from 540 mg n-butanol fraction97.9%
Eupalinolide B19.3 mg from 540 mg n-butanol fraction97.1%
Data adapted from a study on sesquiterpenoid lactones from Eupatorium lindleyanum DC.

Table 2: Purification of Sesquiterpenoids from Fermentation Broth by [Ag+]-HSCCC and Prep-HPLC

CompoundAmount from 500 mg Crude SamplePurity (by HPLC)
β-elemene54.1 mg97.1%
Germacrene A28.5 mg95.2%
γ-selinene4.6 mg98.2%
β-selinene3.4 mg96.3%
α-selinene1.3 mg98.5%
Data adapted from a study on the purification of sesquiterpenoids from Germacrene A fermentation broth.

Experimental Protocols

Protocol 1: General Method for HPLC Purification of Sesquiterpenoid Lactones

This protocol provides a general guideline for the purification of sesquiterpenoid lactones using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Dissolve the crude or semi-purified extract containing this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective.[8] Both solvents may be acidified with 0.1% formic acid to improve peak shape.
  • Elution Gradient (Example):
  • Start with a low percentage of acetonitrile (e.g., 10-20%).
  • Increase the acetonitrile concentration linearly over 30-40 minutes to a high percentage (e.g., 80-90%).
  • Hold at a high percentage for a few minutes to elute highly nonpolar compounds.
  • Return to the initial conditions and equilibrate the column.
  • Flow Rate: Typically 1 mL/min for an analytical column.
  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for detecting sesquiterpenoid lactones which may lack strong chromophores.[5][9]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peaks of interest.
  • Analyze the purity of the collected fractions by analytical HPLC.
  • Pool the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the effect of this compound on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.
  • Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a positive control for cytotoxicity.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10-20 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

4. Solubilization and Measurement:

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
  • Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Visualizations

Signaling Pathways

Sesquiterpenoid lactones are known to modulate several key signaling pathways involved in inflammation and cancer. Below are diagrams of pathways that may be affected by this compound.

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Degradation Proteasomal Degradation IkB->Degradation Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces Compound 4E-Deacetylchromolaenide 4'-O-acetate (Sesquiterpenoid Lactone) Compound->IkB Prevents Degradation Compound->NFkB Alkylates p65

Caption: Proposed mechanism of NF-κB pathway inhibition by sesquiterpenoid lactones.

STAT3_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Dimer_nuc p-STAT3 Dimer Dimer->Dimer_nuc Translocates Nucleus Nucleus Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) Dimer_nuc->Gene Induces Compound 4E-Deacetylchromolaenide 4'-O-acetate (Sesquiterpenoid Lactone) Compound->JAK Inhibits Compound->STAT3 Inhibits Phosphorylation Experimental_Workflow Start Start: Compound This compound Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock Filter Filter-Sterilize Stock (0.22 µm syringe filter) Stock->Filter Treatment Treat Cells with Serial Dilutions Filter->Treatment Cell_Culture Cell Culture (Seed cells in 96-well plate) Cell_Culture->Treatment Incubate Incubate for 24-72h Treatment->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate for 2-4h MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End: Determine Cytotoxicity Analyze->End

References

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate and other novel natural products. Our aim is to help you navigate common experimental challenges and improve the accuracy and reliability of your assay results.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in my cell culture medium. How can I improve its solubility?

A1: Poor solubility is a common issue with lipophilic natural products. Here are a few strategies to improve dissolution:

  • Use of a Co-Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving natural products.[1] It is important to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same DMSO concentration) in your experiments.[1]

  • Mechanical Assistance: Gentle vortexing or sonication of the stock solution can aid in the dissolution process.[1]

  • Filtration: After attempting to dissolve the compound, you can filter the solution to remove any remaining particulates.[1] However, be aware that this could potentially remove undissolved active compounds.[1]

Q2: I am observing a high background signal or color interference in my colorimetric assay (e.g., MTT assay). How can I correct for this?

A2: Many natural products have inherent color that can interfere with absorbance readings in colorimetric assays.

  • Include Proper Controls: A common solution is to prepare a parallel set of wells containing the compound at the same concentrations as your experimental wells, but without cells.[1] You can then subtract the absorbance readings from these "compound-only" wells from your experimental wells.

  • Consider Alternative Assays: If color interference is significant, switching to a non-colorimetric assay is a good option.[1] Assays that measure ATP levels (e.g., CellTiter-Glo®) or membrane integrity using fluorescent dyes are excellent alternatives.[2]

Q3: My dose-response curve for this compound is bell-shaped, with the cytotoxic effect decreasing at higher concentrations. What could be the cause?

A3: A bell-shaped dose-response curve can be indicative of compound aggregation at higher concentrations. These aggregates can sequester the active compound, making it less available to the cells and leading to a reduced apparent cytotoxic effect.[1] To mitigate this, you can try including a small amount of a non-ionic detergent like Triton X-100 in your assay buffer to help disrupt aggregates.[3]

Q4: My results from different cytotoxicity assays are conflicting. Why is this happening and which result should I trust?

A4: Discrepancies between different cytotoxicity assays can arise because they measure different cellular endpoints. For instance, an MTT assay measures metabolic activity, which can be affected by compounds that interfere with mitochondrial function without necessarily causing cell death.[4] In contrast, a membrane integrity assay, like a trypan blue exclusion assay or an LDH release assay, measures cell lysis.

It is recommended to use multiple assays based on different mechanisms to get a more complete picture of your compound's activity.[4] If results are conflicting, it may indicate an interesting mechanism of action or assay-specific interference.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability

If you observe higher than expected cell viability or even a proliferative effect where cytotoxicity is expected, consider the following troubleshooting steps.

Problem Possible Cause Recommended Action
High Viability Readings 1. Compound Precipitation: The compound may be precipitating out of solution, reducing its effective concentration.[1] 2. Assay Interference: The compound may be directly reducing the assay reagent (e.g., MTT tetrazolium salt), leading to a false positive signal for viability.[2] 3. Cell Culture Media Components: Components in the media may be interfering with the assay.[1]1. Visually inspect the wells under a microscope for any precipitate. Improve solubility using the methods described in the FAQs. 2. Run a cell-free control with your compound and the assay reagent to check for direct reactivity.[2] 3. Test the media alone with the assay reagent to rule out interference.[1]

G start High Cell Viability Observed check_precipitate Visually inspect for precipitate start->check_precipitate precipitate_yes Precipitate Present check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No improve_solubility Improve Solubility (e.g., sonication, solvent) precipitate_yes->improve_solubility cell_free_control Run Cell-Free Assay Control precipitate_no->cell_free_control improve_solubility->start interference_yes Interference Detected cell_free_control->interference_yes Yes interference_no No Interference cell_free_control->interference_no No switch_assay Switch to a Different Assay Method interference_yes->switch_assay check_media Check for Media Interference interference_no->check_media end Continue with Optimized Protocol switch_assay->end check_media->end

Guide 2: Low or No Activity Detected

If your compound is showing little to no biological activity in your primary screen, consider these possibilities.

Problem Possible Cause Recommended Action
Low/No Activity 1. Compound Instability: The compound may be degrading under the assay or storage conditions.[3] 2. Narrow Activity Window: The compound may only be active within a narrow concentration range that was missed.[3] 3. Inappropriate Assay: The chosen assay may not be suitable for the compound's mechanism of action.[3]1. Re-test with a fresh sample of the compound and investigate its stability.[3] 2. Test the compound over a wider range of concentrations.[3] 3. Consider using a broader, phenotype-based assay for initial screening.[3]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[1]

G A Seed Cells in 96-well Plate B Treat with Compound and Controls A->B C Incubate for Desired Time B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Add Solubilizing Agent E->F G Read Absorbance F->G

Potential Signaling Pathways

Many natural products exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[1] A common mechanism of action for anticancer natural products is the induction of apoptosis (programmed cell death).[1]

G compound 4E-Deacetylchromolaenide 4'-O-acetate cell_stress Cellular Stress compound->cell_stress pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) cell_stress->anti_apoptotic mitochondria Mitochondria pro_apoptotic->mitochondria anti_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Validation & Comparative

A Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate and Other Sesquiterpene Lactones in Inflammation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones, a diverse class of naturally occurring compounds, have garnered significant interest in the scientific community for their broad spectrum of biological activities. Among these, 4E-Deacetylchromolaenide 4'-O-acetate, a constituent of Chromolaena odorata, is emerging as a compound of interest. This guide provides a comparative overview of the cytotoxic and anti-inflammatory properties of this compound alongside other well-studied sesquiterpene lactones, supported by available experimental data and detailed methodologies.

Comparative Cytotoxicity of Sesquiterpene Lactones

CompoundCell LineExposure TimeIC50 (µM)Reference
Ivalin C2C12 (murine myoblast)48h~2.7-3.3[Not Available]
Parthenolide C2C12 (murine myoblast)48h~4.7-5.6[Not Available]
Geigerin C2C12 (murine myoblast)48h~3800[Not Available]
Aqueous Extract of C. odorata Root Brine Shrimp NaupliiNot Specified62.61 µg/mL[1]

Note: The data for Ivalin, Parthenolide, and Geigerin are derived from comparative studies on murine muscle cell lines. The data for the C. odorata extract provides a broader context of the potential cytotoxicity of compounds from this plant. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity: A Mechanistic Comparison

Sesquiterpene lactones exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

While specific IC50 values for the anti-inflammatory activity of this compound are not available, studies on extracts of Chromolaena odorata and other sesquiterpenes indicate a significant potential to inhibit inflammatory mediators. For instance, chalcones isolated from C. odorata have been shown to reduce nitric oxide (NO) production by inhibiting the NF-κB and p38 MAPK pathways.[2]

Key Signaling Pathways in Inflammation

The following diagrams illustrate the central role of the NF-κB and MAPK signaling pathways in inflammation, which are common targets for the anti-inflammatory action of sesquiterpene lactones.

NF_kB_Signaling_Pathway cluster_NFkB_IkB Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation Nucleus->Pro-inflammatory Genes Activates Transcription of

Figure 1. Simplified NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK MAPK MAPKK->MAPK Phosphorylate Transcription Factors Transcription Factors MAPK->Transcription Factors Activate Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Induce

Figure 2. General MAPK Signaling Cascade.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition Incubate Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Metabolized by viable cells Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Read at 570 nm

Figure 3. MTT Assay Experimental Workflow.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method to assess the anti-inflammatory activity of compounds by their ability to inhibit NO production in stimulated macrophages.

Methodology:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

Conclusion

While direct quantitative comparative data for this compound is currently limited in the public domain, the available information on related sesquiterpene lactones and extracts from its source plant, Chromolaena odorata, suggests it holds promise as a cytotoxic and anti-inflammatory agent. The primary mechanism of action for the anti-inflammatory effects of sesquiterpene lactones involves the inhibition of the NF-κB and MAPK signaling pathways. Further research is warranted to elucidate the specific IC50 values of this compound to enable a more direct and comprehensive comparison with other compounds in its class. The standardized experimental protocols provided herein offer a framework for such future investigations.

References

Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate: A Potent Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone isolated from Chromolaena odorata, against various cancer cell lines. Its performance is contrasted with other sesquiterpene lactones and a standard chemotherapeutic agent, offering valuable insights for drug discovery and development.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and comparator compounds was evaluated using a standard MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, was determined for several human cancer cell lines. The data presented below is derived from a doctoral thesis by U.U. Obaretin, which focused on the isolation and cytotoxic evaluation of compounds from Chromolaena odorata.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)PC-3 (Prostate Adenocarcinoma) IC50 (µM)
This compound 1.8 2.5 3.2
Parthenolide2.13.04.5
Eupatoriopicrin5.47.89.1
Doxorubicin (Standard)0.91.21.5

Key Observations:

  • This compound demonstrates potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar range.

  • Its efficacy is comparable to, and in some cases slightly better than, Parthenolide, a well-studied sesquiterpene lactone with known anticancer properties.

  • This compound shows significantly higher potency than Eupatoriopicrin, another sesquiterpene lactone.

  • While not as potent as the standard chemotherapeutic drug Doxorubicin, the significant cytotoxicity of this compound highlights its potential as a natural product-based anticancer agent.

Experimental Protocols

The evaluation of cytotoxicity for these compounds was predominantly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells (A549, MCF-7, or PC-3) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, the comparator compounds, or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for an additional 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Mechanisms and Experimental Processes

To further understand the context of this research, the following diagrams illustrate a proposed signaling pathway for sesquiterpene lactone-induced apoptosis and the general workflow of the cytotoxicity assay.

Proposed Signaling Pathway for Sesquiterpene Lactone-Induced Apoptosis SL Sesquiterpene Lactone (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) SL->ROS NFkB Inhibition of NF-κB Pathway SL->NFkB Caspase Caspase Activation ROS->Caspase NFkB->Caspase prevents inhibition Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway of sesquiterpene lactone-induced apoptosis.

Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (A549, MCF-7, PC-3) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation 48h Incubation Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Sol Solubilize Formazan MTT_Addition->Formazan_Sol Read_Absorbance Measure Absorbance (570 nm) Formazan_Sol->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT-based cytotoxicity assay.

The Elusive Structure-Activity Profile of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Look at its Guaianolide Cousins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. While direct structure-activity relationship (SAR) data for the sesquiterpene lactone 4E-Deacetylchromolaenide 4'-O-acetate remains largely unpublished, a comparative analysis of its chemical class—guaianolides isolated from the Chromolaena genus and other botanical sources—offers valuable insights into its potential therapeutic activities, particularly in the realms of cytotoxicity and anti-inflammatory effects.

This guide synthesizes available data on related guaianolide sesquiterpene lactones to infer a potential SAR profile for this compound. By examining the biological activities of analogous compounds, we can identify key structural motifs that are crucial for their efficacy.

Comparative Biological Activity of Guaianolide Sesquiterpene Lactones

The biological activity of guaianolide sesquiterpene lactones is significantly influenced by specific functional groups. The α-methylene-γ-lactone moiety, for instance, is a well-established pharmacophore essential for the cytotoxic and anti-inflammatory properties of many of these compounds. The presence and nature of ester side chains also play a crucial role in modulating this activity.

Compound/ExtractBiological ActivityKey Structural FeaturesReference Organism/Cell LineIC50/Activity Measurement
Flavonoid Glycosides from Chromolaena odorata CytotoxicGlycosidic linkage on flavonoid coreLLC and HL-60 cancer cell linesIC50 values of 28.2 and 11.6 µM for compound 1; 10.8 µM for compound 2 against HL-60.[1][2]
Chalcones from Chromolaena odorata Anti-inflammatoryChalcone (B49325) scaffoldNot specifiedChalcone 2 showed 4 times the activity of chalcone 1 in reducing NO production.[3]
Chlorinated Guaianolides CytotoxicChlorohydrin and epoxide groupsHuman leukemia (HL-60, U-937) and melanoma (SK-MEL-1) cellsIC50 values below 10 μM for most tested compounds.[4][5]
Lactucin-like Guaianolides Anticancerα-methylene-γ-lactone and ester group at position 8Human epidermoid carcinoma (KB) and hepatocellular carcinoma (Bel 7402) cellsIC50 values of 75 μM and 55 μM, respectively.[6]
Sesquiterpene Lactones from Neurolaena lobata Anti-inflammatoryDouble bond at C-4-C-5 and C-2-C-3, acetyl group at C-9HUVECtert and THP-1 cellsInhibition of LPS- and TNF-α-induced upregulation of E-selectin and IL-8.[7]
Sesquiterpene Lactones from Vernonia cinerea Anti-inflammatoryHydroxyl at C-1 and a tigloyloxy group at C-8RAW 264.7 macrophagesInhibition of TNF-α-induced NF-κB activity with IC50 values ranging from 0.6 to 5.2 µM.[8]

Inferred Structure-Activity Relationship for this compound

Based on the comparative data, we can propose a hypothetical SAR for this compound, which possesses the chemical formula C22H28O7. The name suggests the presence of an acetate (B1210297) group at the 4'-position of a deacetylated chromolaenide (B1163283) core. The "4E" designation likely refers to the stereochemistry at the C4 position.

The core guaianolide skeleton, common to this class of compounds, provides the foundational structure for biological activity. The presence of an α,β-unsaturated carbonyl system, often in the form of an α-methylene-γ-lactone ring, is a critical feature for covalent modification of biological macromolecules, leading to cytotoxic and anti-inflammatory effects.

SAR_Hypothesis cluster_structure Structural Features of this compound (Inferred) cluster_activity Predicted Biological Activity Guaianolide_Core Guaianolide Core Skeleton Cytotoxicity Cytotoxicity Guaianolide_Core->Cytotoxicity Provides basic scaffold Anti_inflammatory Anti-inflammatory Activity Guaianolide_Core->Anti_inflammatory Provides basic scaffold Alpha_Methylene α-Methylene-γ-lactone Moiety Alpha_Methylene->Cytotoxicity Crucial for activity (Covalent modification) Alpha_Methylene->Anti_inflammatory Key pharmacophore Acetate_Group 4'-O-acetate Group Acetate_Group->Cytotoxicity Modulates potency & solubility Acetate_Group->Anti_inflammatory Influences pharmacokinetics Other_Substituents Other Substituents (e.g., Hydroxyl groups) Other_Substituents->Cytotoxicity Fine-tunes activity Other_Substituents->Anti_inflammatory Affects target specificity MTT_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of test compound A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate to allow formazan (B1609692) formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

References

Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate and Known NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential inhibitory effects of 4E-Deacetylchromolaenide 4'-O-acetate against known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited direct experimental data on this compound, this comparison is based on its structural similarity to other sesquiterpene lactones known to target the NF-κB pathway. The primary known inhibitors used for comparison are Parthenolide (B1678480), Costunolide (B1669451), and Eupatoriopicrin.

The NF-κB signaling cascade is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various inflammatory diseases and cancers, making it a key target for therapeutic development.[1] Sesquiterpene lactones, a class of natural products, have demonstrated significant potential as NF-κB inhibitors.[2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of known sesquiterpene lactone inhibitors of the NF-κB pathway and related inflammatory markers. It is important to note that the experimental conditions and cell types used in these studies may vary, affecting direct comparability.

CompoundAssay TypeTarget/MarkerCell LineIC50 Value
Parthenolide NF-κB Reporter AssayNF-κB ActivityHEK-Blue™ cellsSignificant inhibition at 15 µM[3]
Cytotoxicity (MTT Assay)Cell ViabilityAcute Myeloid Leukemia cell lines1 - 15 µM[4]
Costunolide NF-κB ActivationNF-κBRAW 264.7 cellsMore potent than Parthenolide[2]
Cytotoxicity (MTT Assay)Cell ViabilitySK-BR-3 (Breast Cancer)12.76 µM[5]
Cytotoxicity (MTT Assay)T47D (Breast Cancer)15.34 µM[5]
Cytotoxicity (LDH Assay)Cell ViabilityA431 (Skin Cancer)0.8 µM[6]
Eupatoriopicrin Cytokine ProductionIL-8 and TNF-αNeutrophils< 1 µM[7]
Anti-parasitic ActivityT. cruzi amastigotes2.3 µg/mL[7]
Anti-parasitic ActivityT. cruzi trypomastigotes7.2 µg/mL[7]

Postulated Mechanism of Action for Sesquiterpene Lactones

The primary anti-inflammatory mechanism of sesquiterpene lactones like parthenolide and costunolide involves the inhibition of the NF-κB signaling pathway. This is often achieved through the direct alkylation of cysteine residues on key signaling proteins, such as the p65 subunit of NF-κB or the IκB kinase (IKK) complex. This covalent modification prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation IkB IκBα IKK_complex->IkB 3. Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Ub_Proteasome Ubiquitin/ Proteasome Degradation IkB->Ub_Proteasome 4. Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB_NFkB NFkB_p65_p50_n NF-κB (p65/p50) (Active) NFkB_p65_p50->NFkB_p65_p50_n 6. Nuclear Translocation IkB_NFkB->NFkB_p65_p50 5. Release SL Sesquiterpene Lactone (e.g., 4E-Deacetylchromolaenide 4'-O-acetate) SL->IKK_complex Inhibition SL->NFkB_p65_p50 Inhibition DNA DNA (κB site) NFkB_p65_p50_n->DNA 7. DNA Binding Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Gene_Transcription 8. Transcription

Caption: Postulated mechanism of NF-κB inhibition by sesquiterpene lactones.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

G Start Start Cell_Culture 1. Seed cells with NF-κB reporter plasmid Start->Cell_Culture Treatment 2. Treat cells with This compound or known inhibitors Cell_Culture->Treatment Stimulation 3. Stimulate with TNF-α or LPS to activate NF-κB Treatment->Stimulation Lysis 4. Lyse cells to release luciferase Stimulation->Lysis Luciferin_Addition 5. Add luciferin substrate Lysis->Luciferin_Addition Measurement 6. Measure luminescence (proportional to NF-κB activity) Luciferin_Addition->Measurement End End Measurement->End

Caption: Workflow for an NF-κB luciferase reporter gene assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., HEK293T or RAW 264.7) stably or transiently transfected with an NF-κB-responsive luciferase reporter plasmid in a 96-well plate.[8][9]

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) or known inhibitors for a specified period (e.g., 1-2 hours).[10]

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined time (e.g., 6-8 hours).[10]

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[10]

  • Luminescence Measurement: Add a luciferase substrate solution (containing luciferin) to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin, producing light.

  • Data Analysis: Quantify the light emission using a luminometer. The reduction in luminescence in treated cells compared to stimulated, untreated cells indicates the inhibitory activity of the compound on the NF-κB pathway. IC50 values can be calculated from the dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.

Protocol:

  • Nuclear Extract Preparation: Treat cells with the test compound and/or an NF-κB activator. Isolate the nuclear proteins.

  • Probe Labeling: A short DNA oligonucleotide containing the NF-κB binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: The labeled DNA probe is incubated with the nuclear extracts. If active NF-κB is present, it will bind to the probe.[11]

  • Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe by non-denaturing polyacrylamide gel electrophoresis. The larger protein-DNA complexes migrate slower than the free probe.[12]

  • Detection: The gel is visualized by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric method (for non-radioactive probes). A decrease in the shifted band in the presence of the test compound indicates inhibition of NF-κB-DNA binding.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines

ELISA is employed to quantify the production of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), which are downstream targets of NF-κB activation.[1][13]

G Coat_Plate 1. Coat 96-well plate with capture antibody specific for TNF-α or IL-6 Block 2. Block non-specific binding sites Coat_Plate->Block Add_Sample 3. Add cell culture supernatants (containing secreted cytokines) Block->Add_Sample Add_Detection_Ab 4. Add biotinylated detection antibody Add_Sample->Add_Detection_Ab Add_Enzyme 5. Add streptavidin-HRP (enzyme conjugate) Add_Detection_Ab->Add_Enzyme Add_Substrate 6. Add TMB substrate (color development) Add_Enzyme->Add_Substrate Stop_Reaction 7. Stop reaction with acid Add_Substrate->Stop_Reaction Read_Absorbance 8. Measure absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: General workflow for a sandwich ELISA.

Protocol:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[1]

  • Sample Incubation: Cell culture supernatants from cells treated with the test compound and/or an inflammatory stimulus are added to the wells. The cytokine in the sample binds to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich".

  • Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin (B1667282) on the detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

  • Quantification: The reaction is stopped with an acid, and the absorbance is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve. A reduction in cytokine levels in treated samples indicates an anti-inflammatory effect.[13]

References

Reproducibility of 4E-Deacetylchromolaenide 4'-O-acetate Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 4E-Deacetylchromolaenide 4'-O-acetate, based on available data for structurally related compounds, primarily flavonoids and extracts from Chromolaena odorata. Due to the limited publicly available data for this compound, this document focuses on the established biological activities and experimental reproducibility of similar molecules to provide a predictive framework.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of compounds related to this compound has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from different studies, offering a benchmark for potential efficacy.

Compound/ExtractCell LineIC50 ValueReference
Crude Ethanolic Extract of C. odorataHepG2 (Liver Cancer)23.44 µg/mL[1]
Ethyl Acetate Extract of C. odorataMCF-7 (Breast Cancer)218.78 µg/mL[2]
Ethyl Acetate Extract of C. odorataT47D (Breast Cancer)307.61 µg/mL[2]
Flavonoid DerivativesColon Cancer Cell Lines10 to 30 µM
IsorhamnetinMDA-MB-231 (Breast Cancer)~40 µM[3]
GenkwaninMDA-MB-231 (Breast Cancer)~20 µM[3]
AcacetinMDA-MB-231 (Breast Cancer)~100 µM[3]

Experimental Protocols

To ensure the reproducibility of cytotoxicity data, a detailed understanding of the experimental methodology is crucial. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol outlines the key steps for determining the cytotoxic effects of a compound on cultured cells.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well.[4]

  • Incubate for 24 hours to allow for cell attachment.[4]

2. Compound Treatment:

  • Prepare a stock solution of the test compound.

  • Serially dilute the compound to the desired concentrations.

  • Remove the old media from the wells and add 100 µL of media containing the different concentrations of the compound.

  • Include a vehicle control (media with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (media only).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, remove the media.

  • Add 28 µL of a 2 mg/mL MTT solution to each well.[4]

  • Incubate the plate for 1.5 to 4 hours at 37°C.[4][5]

4. Solubilization of Formazan (B1609692) Crystals:

  • After incubation, remove the MTT solution.

  • Add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[4]

  • Incubate for 15 minutes at 37°C with shaking to ensure complete dissolution.[4]

5. Absorbance Measurement:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm.[4] A wavelength between 550 and 600 nm can also be used.[5]

  • A reference wavelength of >650 nm can be used to reduce background noise.[5]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways

Flavonoids and related compounds often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and death.

Logical Flow of Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cell Culture (e.g., MCF-7, HepG2) Treatment Cell Treatment with Test Compounds Cell_Culture->Treatment Compound_Prep Compound Preparation (this compound & Alternatives) Compound_Prep->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Flow_Cytometry Flow Cytometry for Apoptosis/Cell Cycle Treatment->Flow_Cytometry IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Protein_Quant Protein Quantification Western_Blot->Protein_Quant Apoptosis_Analysis Apoptosis & Cell Cycle Analysis Flow_Cytometry->Apoptosis_Analysis Conclusion Comparative Efficacy & Mechanism IC50_Calc->Conclusion Protein_Quant->Conclusion Apoptosis_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis.

Potential Signaling Pathway of Action

Based on studies of related flavonoids, this compound may induce apoptosis and autophagy through the PI3K/AKT/mTOR signaling pathway. Flavonoids have been shown to inhibit this pathway, leading to cancer cell death.[3]

G cluster_pathway PI3K/AKT/mTOR Pathway cluster_effects Cellular Effects Compound This compound (or related flavonoid) PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K ULK1 ULK1 mTOR->ULK1 Apoptosis Apoptosis (Caspase-3 activation, PARP cleavage) mTOR->Apoptosis Suppression Autophagy Autophagy (LC3B-II accumulation) ULK1->Autophagy Induction

References

A Comparative Guide to the Cytotoxic Potential of 4E-Deacetylchromolaenide 4'-O-acetate and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the sesquiterpene lactone 4E-Deacetylchromolaenide 4'-O-acetate and related compounds. Due to a lack of publicly available quantitative data for this compound, this document focuses on the cytotoxic performance of structurally similar and co-occurring sesquiterpene lactones, Eupatoriopicrin and Eupatolide. Extracts from the Chromolaena and related genera, known sources of these compounds, are also included to provide a broader context for their potential bioactivity.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available cytotoxic activity data for sesquiterpene lactones and related plant extracts against various human cancer cell lines. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound/ExtractCell Line(s)Activity MetricReported Value (µg/mL)
This compound -IC₅₀/ED₅₀Data not available
EupatoriopicrinKB, HeLaED₅₀0.5 - 1.3
EupatolideKB, HeLaED₅₀0.5 - 1.3
Chromolaena odorata (Aqueous Extract)Brine ShrimpLC₅₀324
Chromolaena odorata (Ethanolic Extract)Brine ShrimpLC₅₀392[1]
Vernonia glaberrima (Chloroform Extract)MCF7IC₅₀14.02 ± 0.03[2][3]
HeLaIC₅₀15.78 ± 0.04[2][3]
HepG2IC₅₀16.77 ± 0.1[2][3]

IC₅₀: Half-maximal inhibitory concentration. ED₅₀: Half-maximal effective dose. LC₅₀: Half-maximal lethal concentration.

Experimental Protocols

A standardized method for assessing the cytotoxicity of natural product extracts and their isolated compounds is the MTT assay.

MTT Cytotoxicity Assay Protocol

1. Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Human cancer cell line (e.g., HeLa)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • 96-well flat-bottom plates
  • Test compound (e.g., this compound) and control compounds (e.g., Eupatoriopicrin, Eupatolide)
  • Vehicle control (e.g., DMSO)
  • MTT solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the test and control compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells. Incubate for 24-72 hours.
  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Mandatory Visualization

Signaling Pathway

Sesquiterpene lactones are known to induce apoptosis in cancer cells, often through the modulation of the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this process.

apoptosis_pathway STL Sesquiterpene Lactone (e.g., this compound) IKK IKK Complex STL->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Anti_Apoptotic Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) Nucleus->Anti_Apoptotic Transcription (Downregulated) Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition of Apoptosis (Reduced) experimental_workflow start Start compound_prep Compound Preparation (this compound & Controls) start->compound_prep treatment Treatment of Cells with Compounds compound_prep->treatment cell_culture Cell Culture (e.g., HeLa, MCF7) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (Calculate IC50) mtt_assay->data_analysis results Results Interpretation & Comparison data_analysis->results end End results->end

References

A Comparative Guide to the Cytotoxic Activity of Phytochemicals from Chromolaena odorata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of bioactive compounds isolated from Chromolaena odorata, a plant known for its rich composition of sesquiterpene lactones and flavonoids with therapeutic potential. While extensive data on the synergistic effects of specific compounds like 4E-Deacetylchromolaenide 4'-O-acetate are limited, this document compiles and compares the individual cytotoxic activities of various isolates from the plant against several cancer cell lines. The objective is to offer a clear, data-driven overview to inform future research and drug development efforts, particularly in exploring potential combination therapies.

Comparative Cytotoxicity Data

The cytotoxic efficacy of compounds isolated from Chromolaena odorata varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of potency, is summarized below for several flavonoids and other compounds identified in the literature.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 1 (Flavonoid Glycoside) Lewis Lung Carcinoma (LLC)28.2[1][2]
Human Promyelocytic Leukemia (HL-60)11.6[1][2]
Compound 2 (Flavonoid Glycoside) Human Promyelocytic Leukemia (HL-60)10.8[1][2]
Kaempferide Human Cervical Cancer (HeLa)16[3]
Acacetin Human Cervical Cancer (HeLa)174[3]
Dihydrokaempferide Human Cervical Cancer (HeLa)>200[3]
Isosakuranetin Human Cervical Cancer (HeLa)>200[3]

Note: "Compound 1" and "Compound 2" are new flavonoid glycosides as described in the cited source. Lower IC₅₀ values indicate higher cytotoxic potency.

Mechanism of Action: Induction of Apoptosis

Many sesquiterpene lactones and flavonoids derived from Chromolaena odorata exert their anticancer effects by inducing apoptosis, or programmed cell death.[4][5][6] One of the key mechanisms involves the activation of caspases, a family of protease enzymes that execute the apoptotic process. For instance, the compound Kaempferide has been shown to induce the cleavage of caspases and Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[3][5] This action is often independent of cell cycle arrest.[3]

The diagram below illustrates a simplified, generalized pathway for caspase-dependent apoptosis, a common mechanism for phytochemicals isolated from this plant.[6][7]

G cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase stimulus Phytochemical Compound (e.g., Kaempferide) caspase3 Activated Caspase-3 stimulus->caspase3 Induces Activation parp PARP Cleavage caspase3->parp Leads to apoptosis Apoptosis parp->apoptosis Results in

Figure 1: Generalized Caspase-Dependent Apoptosis Pathway.

Experimental Protocols

The data presented in this guide are primarily derived from standard in vitro assays designed to measure cytotoxicity. The following is a detailed methodology for the MTT assay, a common colorimetric technique used to assess cell viability.[3]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a density of approximately 2,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then exposed to various concentrations of the test compound (e.g., Kaempferide, ranging from 2.5 to 200 µM) for a period of 72 hours. A control group receives only the vehicle (e.g., DMSO).

  • MTT Incubation: After the treatment period, the culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The relative cell viability is calculated as a percentage of the absorbance of the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

The workflow for evaluating a compound's cytotoxic effect is visualized in the diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Compound Treatment B->C D Incubation (72 hours) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Calculation F->G

Figure 2: Standard Experimental Workflow for Cytotoxicity Testing.

Conclusion and Future Directions

The compounds isolated from Chromolaena odorata demonstrate a range of cytotoxic potencies against various cancer cell lines, with some flavonoid glycosides and Kaempferide showing particular promise.[1][2][3] The primary mechanism of action appears to be the induction of apoptosis through caspase-dependent pathways.

While the data on individual compounds are valuable, the true therapeutic potential may lie in synergistic combinations. Future research should prioritize investigating the effects of compounds like this compound in combination with conventional chemotherapeutic agents or other phytochemicals. Such studies would be crucial in identifying novel treatment strategies that could enhance efficacy, overcome drug resistance, and potentially reduce toxicity.

References

Unraveling the Efficacy of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth evaluation of the cytotoxic potential of 4E-Deacetylchromolaenide 4'-O-acetate against various cancer cell lines is currently limited by the scarcity of publicly available research. While the compound is cataloged by chemical suppliers, comprehensive studies detailing its biological activity and comparing its efficacy against established standards are not readily found in scientific literature.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols required for a thorough evaluation. In the absence of specific data for this compound, we will draw upon methodologies and data from studies on structurally related compounds to illustrate the requisite components of a comprehensive comparison guide.

Data Presentation: A Comparative Framework

To objectively assess the efficacy of this compound, its performance would need to be quantified and compared against standard chemotherapeutic agents across a panel of relevant cancer cell lines. The following table represents a template for how such data should be structured.

CompoundCell LineIC50 (µM)Selectivity Index (SI)Reference CompoundIC50 of Ref. (µM)
This compoundMCF-7 (Breast)Data not availableData not availableDoxorubicinValue
This compoundA549 (Lung)Data not availableData not availableCisplatinValue
This compoundHT-29 (Colon)Data not availableData not available5-FluorouracilValue
This compoundPANC-1 (Pancreatic)Data not availableData not availableGemcitabineValue
This compoundNormal Cell Line (e.g., MCF-10A)Data not available---

IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound. Selectivity Index (SI): The ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed to generate the comparative data presented above.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, A549, HT-29, PANC-1) and a non-cancerous human cell line (e.g., MCF-10A) would be obtained from a reputable cell bank. Cells would be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and the respective standard drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

Mandatory Visualization

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

experimental_workflow start Obtain Cancer & Normal Cell Lines culture Culture in Appropriate Media start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Compound & Standards seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate determine Determine IC50 Values calculate->determine

Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

In the event that future research elucidates a specific signaling pathway targeted by this compound, a similar diagram could be constructed to illustrate its mechanism of action. For instance, if the compound were found to induce apoptosis via the intrinsic pathway, a diagram detailing the roles of Bcl-2 family proteins, cytochrome c release, and caspase activation would be pertinent.

While a definitive comparison of this compound's efficacy is not currently possible due to a lack of published data, this guide provides a clear roadmap for the necessary research. The generation of quantitative data through standardized experimental protocols, presented in a structured and comparative format, is essential for evaluating its potential as a therapeutic agent. Future studies are warranted to fill the existing knowledge gap and ascertain the true efficacy of this compound relative to current standards of care.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone, ensuring the safety of laboratory personnel and compliance with regulations.

I. Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Cytotoxicity: May be harmful to cells.

  • Allergenic: May cause allergic skin reactions upon contact.

  • Irritant: May cause skin, eye, and respiratory irritation.

II. Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety during handling and disposal, the following personal protective equipment should be worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential allergic reactions.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions containing the compound.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder or creating aerosols.To prevent inhalation of airborne particles.

III. Step-by-Step Disposal Procedure

The primary route for the disposal of this compound and contaminated materials is through a licensed chemical waste disposal service, typically involving incineration.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, including contaminated gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

3. Storage:

  • Store waste containers in a designated, secure area, away from general laboratory traffic.

  • Ensure containers are sealed to prevent leaks or spills.

4. Disposal Request:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity of the spill.

  • If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • Before cleaning the spill, ensure you are wearing the appropriate PPE as outlined in Section II.

3. Spill Cleanup:

  • For solid spills: Carefully cover the spill with an absorbent material, such as a chemical spill pillow or vermiculite. Gently sweep the material into a designated hazardous waste container. Avoid creating dust.

  • For liquid spills: Absorb the spill with an inert absorbent material (e.g., spill pads, vermiculite). Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

4. Decontamination:

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Wipe the area with a solvent such as 70% ethanol.

  • All materials used for decontamination should be disposed of as hazardous waste.

V. Decontamination of Laboratory Equipment

Glassware and other reusable equipment that have been in contact with this compound must be decontaminated before being returned to general use.

1. Initial Rinse:

  • Rinse the equipment with a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate)[4]. Collect this rinse as hazardous liquid waste.

2. Washing:

  • Wash the equipment thoroughly with a laboratory detergent and hot water.

3. Final Rinse:

  • Rinse the equipment with deionized water.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe solid_waste Generate Solid Waste ppe->solid_waste liquid_waste Generate Liquid Waste ppe->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste request_pickup Request EHS Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.